Hexacosanoic Acid Methyl Ester-d3
Descripción
Structure
2D Structure
Propiedades
Fórmula molecular |
C27H54O2 |
|---|---|
Peso molecular |
413.7 g/mol |
Nombre IUPAC |
methyl 26,26,26-trideuteriohexacosanoate |
InChI |
InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i1D3 |
Clave InChI |
VHUJBYYFFWDLNM-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hexacosanoic Acid Methyl Ester-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid methyl ester-d3 is a deuterated form of methyl hexacosanoate, a long-chain saturated fatty acid methyl ester. Its primary application in scientific research is as an internal standard for the precise quantification of its non-deuterated counterpart, hexacosanoic acid methyl ester, using mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The presence of three deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This technical guide provides a comprehensive overview of its properties, synthesis, and application in quantitative analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound, along with its non-deuterated analog and the parent fatty acid, is presented below for comparative analysis.
| Property | This compound | Methyl Hexacosanoate | Hexacosanoic Acid (Cerotic Acid) |
| Synonyms | C26:0 methyl ester-d3, Ceric Acid methyl ester-d3, Cerotic Acid methyl ester-d3 | Methyl cerotate, C26:0 FAME, Methyl n-hexacosanoate | Cerotic acid, Ceric acid |
| CAS Number | 2743078-84-2[1][2] | 5802-82-4[3][4][5][6][7][8] | 506-46-7[9] |
| Molecular Formula | C₂₇H₅₁D₃O₂[1][2] | C₂₇H₅₄O₂[4][5][6][7] | C₂₆H₅₂O₂[10] |
| Molecular Weight | 413.73 g/mol [2] | 410.7 g/mol [7][11] | 396.7 g/mol [9][12] |
| Appearance | Solid[1] | White crystalline solid[11] | White to off-white crystalline powder[9] |
| Melting Point | ~60°C[13] | 63.8 °C[3][8] | 87.7 °C[10] |
| Boiling Point | Not specified | 439.5 °C (estimated)[3] | 250 °C[10] |
| Solubility | Soluble in organic solvents like chloroform and methanol; insoluble in water.[13] | Soluble in ethanol (0.5 mg/ml).[7] | Insoluble in water.[9] |
| Purity | ≥99% deuterated forms (d₁-d₃)[1] | ≥98%[7] | ≥95% (capillary GC) |
| Storage | -20°C[1][7] | Room temperature or -20°C[5][7] | Room temperature or 2-8°C[9] |
| Stability | ≥ 4 years[1] | ≥ 4 years[7] | Not specified |
Synthesis
The synthesis of this compound is typically achieved through the esterification of hexacosanoic acid with deuterated methanol (methanol-d3) in the presence of an acid catalyst.
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative mass spectrometry for the analysis of very-long-chain fatty acids. Below are detailed methodologies for its application in both GC-MS and LC-MS/MS.
I. Quantification of Hexacosanoic Acid in a Biological Matrix using GC-MS
This protocol outlines the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Lipid Extraction (Folch Method)
-
To a 1 mL biological sample (e.g., plasma, cell lysate), add 20 µL of a known concentration of this compound in chloroform/methanol (2:1, v/v) as the internal standard.
-
Add 3 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol (BF₃-MeOH).
-
Incubate the mixture at 100°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., BPX70, SP-2560).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Ions to Monitor:
-
Hexacosanoic acid methyl ester (analyte): m/z [specific fragment ions, e.g., 74, 87, 410].
-
This compound (internal standard): m/z [shifted fragment ions, e.g., 77, 90, 413].
-
-
II. Quantification of Hexacosanoic Acid in a Biological Matrix using LC-MS/MS
This protocol describes a method for the analysis of underivatized very-long-chain fatty acids using LC-MS/MS.
1. Sample Preparation
-
To 100 µL of the sample, add 10 µL of a known concentration of this compound in an appropriate solvent as the internal standard.
-
Perform protein precipitation by adding 400 µL of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the fatty acids.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hexacosanoic acid (analyte): Precursor ion [M-H]⁻ → Product ion.
-
Hexacosanoic acid-d3 (from the ester, assuming in-source fragmentation or pre-analysis hydrolysis): Precursor ion [M-H]⁻ → Product ion.
-
-
Principle of Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled standard is added to the sample at the beginning of the analytical procedure. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then used to calculate the concentration of the analyte. This method corrects for sample loss during preparation and for variations in instrument response.
Caption: The principle of quantitative analysis using an isotope-labeled internal standard.
Conclusion
This compound is an essential tool for researchers and professionals in the fields of lipidomics, clinical chemistry, and drug development. Its use as an internal standard in mass spectrometry-based methods provides high accuracy and precision for the quantification of very-long-chain fatty acids. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. methyl hexacosanoate, 5802-82-4 [thegoodscentscompany.com]
- 4. Hexacosanoic acid, methyl ester [webbook.nist.gov]
- 5. larodan.com [larodan.com]
- 6. Hexacosanoic acid, methyl ester [webbook.nist.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Cerotic acid - Wikipedia [en.wikipedia.org]
- 11. Methyl Hexacosanoate | C27H54O2 | CID 22048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Hexacosanoic Acid | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy this compound (EVT-10950796) [evitachem.com]
Technical Guide: Synthesis of C26:0 Methyl Ester-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
C26:0 methyl ester-d3, also known as methyl (26,26,26-d3)hexacosanoate, is a deuterated form of the methyl ester of hexacosanoic acid (cerotic acid). Hexacosanoic acid is a very-long-chain saturated fatty acid (VLCFA) that has been implicated in several metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD), where its accumulation is a key biomarker.[1][2] The deuterated internal standard is crucial for accurate quantification of endogenous C26:0 methyl ester by mass spectrometry-based methods in clinical and research settings.[2][3] This technical guide provides a comprehensive overview of a proposed synthetic pathway for C26:0 methyl ester-d3, including detailed experimental protocols and expected analytical data.
Proposed Synthesis Pathway
The proposed synthesis of C26:0 methyl ester-d3 is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of a deuterated alkyl halide precursor: This involves the introduction of the deuterium label onto a shorter alkyl chain.
-
Chain elongation to form deuterated hexacosanoic acid: This step builds the full C26 carbon backbone.
-
Esterification to the final product: The deuterated carboxylic acid is converted to its methyl ester.
A plausible and efficient approach for the chain elongation is the copper-catalyzed coupling of a deuterated Grignard reagent with an ω-bromo carboxylic acid.[4]
Logical Workflow of the Synthesis
Caption: Proposed workflow for the synthesis of C26:0 methyl ester-d3.
Experimental Protocols
The following protocols are based on established methods for similar chemical transformations and may require optimization for this specific synthesis.
Stage 1: Synthesis of a Deuterated Alkyl Halide (e.g., 1-bromo-d3-alkane)
A common method for introducing a terminal deuterium label is the reduction of a corresponding carboxylic acid ester with a deuterated reducing agent, followed by bromination.
Protocol 1: Synthesis of a Deuterated Bromoalkane
-
Reduction of Methyl Ester: A suitable methyl ester (e.g., methyl decanoate) is reduced using lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere. The reaction is typically performed at 0 °C to room temperature.
-
Work-up: The reaction is carefully quenched with water and aqueous acid to neutralize the excess reducing agent and hydrolyze the aluminum salts. The deuterated alcohol is then extracted with an organic solvent.
-
Bromination: The purified deuterated alcohol is converted to the corresponding bromoalkane using a standard brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Stage 2: Chain Elongation to Hexacosanoic Acid-d3
Protocol 2: Grignard Coupling Reaction [4]
-
Grignard Reagent Formation: The deuterated bromoalkane from Stage 1 is reacted with magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere to form the Grignard reagent.
-
Preparation of the ω-Bromo Acid Salt: A long-chain ω-bromo acid (e.g., 16-bromohexadecanoic acid) is dissolved in anhydrous THF and converted to its magnesium salt by the addition of a Grignard reagent (e.g., ethylmagnesium bromide) at low temperature (-78 °C).
-
Coupling Reaction: A catalytic amount of a copper(I) salt (e.g., CuI or Li₂CuCl₄) is added to the ω-bromo acid salt solution. The prepared deuterated Grignard reagent is then added slowly to the mixture at low temperature. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with aqueous acid, and the product is extracted with an organic solvent. The crude deuterated hexacosanoic acid is then purified by recrystallization or column chromatography.
Stage 3: Esterification to C26:0 Methyl Ester-d3
Protocol 3: Acid-Catalyzed Esterification [6]
-
Reaction Setup: The purified deuterated hexacosanoic acid is dissolved in a large excess of anhydrous methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous hydrogen chloride, is added.
-
Reaction Conditions: The mixture is refluxed for several hours or stirred at room temperature for an extended period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution), and the methyl ester is extracted with a nonpolar organic solvent like hexane. The solvent is evaporated, and the final product, C26:0 methyl ester-d3, is purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis of C26:0 methyl ester-d3. The yields are estimates based on similar reactions reported in the literature.
| Step | Product | Starting Materials | Expected Yield (%) | Purity (%) | Analytical Method |
| 1 | Deuterated Bromoalkane | Alkyl Ester, LiAlD₄, PBr₃ | 80-90 | >98 | GC-MS, ¹H NMR |
| 2 | C26:0 Acid-d3 | Deuterated Grignard, ω-Bromo Acid | 60-70 | >95 | ¹H NMR, ¹³C NMR |
| 3 | C26:0 Methyl Ester-d3 | C26:0 Acid-d3, Methanol | 90-95 | >99 | GC-MS, ¹H NMR, ¹³C NMR |
Mandatory Visualization
Detailed Synthesis Pathway Diagram
Caption: Detailed reaction scheme for the synthesis of C26:0 methyl ester-d3.
Conclusion
The synthesis of C26:0 methyl ester-d3 is a challenging but feasible process for organic chemists. The proposed pathway, involving the coupling of a deuterated Grignard reagent with an ω-bromo acid followed by esterification, offers a logical and efficient route to this important internal standard. The provided protocols and expected data serve as a valuable resource for researchers and professionals in the field of metabolic research and drug development. Careful execution and optimization of each step are crucial for achieving high yields and purity of the final product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]
- 3. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. community.wvu.edu [community.wvu.edu]
A Technical Guide to the Applications of Deuterated Hexacosanoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of deuterated hexacosanoic acid methyl ester, a critical tool in biomedical research and clinical diagnostics. This document provides a comprehensive overview of its primary use as an internal standard, details relevant metabolic pathways, and outlines precise experimental protocols for its application.
Core Application: An Indispensable Internal Standard
Deuterated hexacosanoic acid methyl ester serves as a high-fidelity internal standard for the accurate quantification of its endogenous, non-deuterated counterpart, hexacosanoic acid (C26:0), in complex biological matrices.[1][2] Its chemical properties are nearly identical to the analyte of interest, but its increased mass allows for clear differentiation in mass spectrometry-based analyses. This stable isotope dilution technique is the gold standard for correcting analytical variability, including sample loss during extraction and fluctuations in instrument response, thereby ensuring high accuracy and precision.[1]
The primary clinical application lies in the diagnosis and monitoring of peroxisomal disorders, a group of severe genetic conditions characterized by impaired peroxisomal function.[3][4] In diseases such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, the metabolism of very long-chain fatty acids (VLCFAs) is compromised, leading to the accumulation of C26:0 in plasma, tissues, and cultured cells.[3][5][6][7] Accurate measurement of C26:0 levels is therefore a crucial biomarker for disease diagnosis and for evaluating the efficacy of therapeutic interventions.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of hexacosanoic acid in biological samples, highlighting the differences between healthy individuals and those with peroxisomal disorders.
| Analyte | Biological Matrix | Condition | Concentration Range (µmol/L) | Citation |
| Hexacosanoic Acid (C26:0) | Plasma | Healthy Controls | < 1.6 | [8] |
| Hexacosanoic Acid (C26:0) | Plasma | X-linked Adrenoleukodystrophy (X-ALD) | 1.61 - 3.34 | [8] |
| Hexacosanoic Acid (C26:0) | Plasma | Zellweger Syndrome (ZS) | > 3.34 | [8] |
| Ratio | Biological Matrix | Condition | Ratio Range | Citation |
| C26:0 / C22:0 | Plasma | Healthy Controls | 0.008 - 0.01 | [8] |
| C26:0 / C22:0 | Plasma | X-linked Adrenoleukodystrophy (X-ALD) | 0.05 - 0.10 | [8] |
| C26:0 / C22:0 | Plasma | Zellweger Syndrome (ZS) | > 0.10 | [8] |
Metabolic Pathway of Hexacosanoic Acid
Hexacosanoic acid, a very long-chain fatty acid, is primarily metabolized through peroxisomal β-oxidation.[3][9][10] This pathway is essential for shortening the long carbon chain of C26:0, which is then further degraded in the mitochondria. In peroxisomal disorders like X-ALD, a defect in the ABCD1 transporter prevents the entry of VLCFA-CoA into the peroxisome, leading to its accumulation.[9]
Experimental Protocols
The following sections provide detailed methodologies for the quantification of hexacosanoic acid using deuterated hexacosanoic acid methyl ester as an internal standard.
Lipid Extraction from Biological Samples
A common and robust method for extracting total lipids from plasma or cultured cells is the Folch method or variations thereof.[1][11]
Materials:
-
Biological sample (e.g., 100 µL plasma, cell pellet)
-
Deuterated hexacosanoic acid methyl ester internal standard solution (in chloroform/methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or MS-grade water)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Add a known amount of the deuterated hexacosanoic acid methyl ester internal standard solution.
-
Add chloroform and methanol in a ratio of 2:1 (v/v) to the sample. A common starting volume is 2 mL of chloroform and 1 mL of methanol for a 100 µL plasma sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.6 mL for a 3 mL solvent mixture) to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
The extracted lipids are converted to their corresponding fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[12][13][14]
Materials:
-
Dried lipid extract
-
Methylation reagent (e.g., 14% Boron trifluoride in methanol (BF3-methanol) or 5% HCl in methanol)
-
Hexane
-
Saturated NaCl solution
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Add the methylation reagent (e.g., 1 mL of 14% BF3-methanol) to the dried lipid extract.
-
Seal the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
GC-MS Analysis
The FAMEs are separated and quantified using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-wax, CP-Sil 88)
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 120°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, hold for 10 minutes.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for hexacosanoic acid methyl ester (e.g., m/z 74, 87, 410.7).
-
Monitor characteristic ions for the deuterated internal standard (e.g., m/z 77, 90, 413.7 for a d3-labeled standard).[4]
-
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adrenoleukodystrophy: from bedside to molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. w3.ual.es [w3.ual.es]
- 13. researchgate.net [researchgate.net]
- 14. Rapid simultaneous lipid extraction and transesterification for fatty acid analyses | Semantic Scholar [semanticscholar.org]
Physical and chemical properties of Hexacosanoic Acid Methyl Ester-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical and chemical properties of Hexacosanoic Acid Methyl Ester-d3, a crucial internal standard for the quantitative analysis of very-long-chain fatty acids (VLCFAs). This document outlines detailed experimental protocols for its synthesis and application in mass spectrometry-based lipidomics, offering valuable insights for researchers in metabolic diseases, drug development, and clinical diagnostics.
Core Physical and Chemical Properties
This compound is a deuterated form of the methyl ester of hexacosanoic acid (C26:0), a saturated very-long-chain fatty acid. The incorporation of three deuterium atoms on the methyl ester group provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry.
General Properties
| Property | Value | Source |
| Chemical Name | Hexacosanoic-d3 Acid, Methyl Ester | N/A |
| Synonyms | C26:0 Methyl Ester-d3, Cerotic Acid Methyl Ester-d3 | N/A |
| Molecular Formula | C₂₇H₅₁D₃O₂ | N/A |
| Physical State | Solid | [1] |
| Purity | ≥98% deuterated forms | N/A |
Quantitative Physicochemical Data
The following table summarizes key quantitative data for this compound and its non-deuterated counterpart for comparative purposes.
| Property | This compound | Methyl Hexacosanoate (non-deuterated) | Source |
| CAS Number | 77502-88-6 | 5802-82-4 | N/A |
| Molecular Weight | 413.77 g/mol | 410.72 g/mol | N/A |
| Exact Mass | 413.431213 u | 410.41238 u | N/A |
| Melting Point | Not precisely reported | ~61.3 °C | N/A |
| Boiling Point | Not precisely reported | 220.9 ± 8.3 °C at 760 mmHg | N/A |
| Solubility | Ethanol: ~10 mg/mLChloroform: SolubleMethanol: Soluble | Not specified | N/A |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the acid-catalyzed esterification of hexacosanoic acid with deuterated methanol.
Materials:
-
Hexacosanoic acid (C26:0)
-
Methanol-d4 (CD₃OD)
-
Acetyl chloride or concentrated sulfuric acid (as catalyst)
-
Anhydrous toluene
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve hexacosanoic acid in a minimal amount of anhydrous toluene. Add a 20-fold molar excess of Methanol-d4.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., 0.1 equivalents of acetyl chloride or a few drops of concentrated sulfuric acid) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux (typically 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Analysis of Hexacosanoic Acid using GC-MS
This compound is employed as an internal standard for the accurate quantification of endogenous hexacosanoic acid in biological samples. The following protocol outlines a typical workflow for plasma samples.[2][3]
Materials:
-
Plasma sample
-
This compound internal standard solution (of known concentration)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride in methanol (14% BF₃/MeOH) or methanolic HCl
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma in a glass tube, add a known amount of the this compound internal standard solution.
-
Add 2 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly.
-
Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully transfer the lower organic phase to a new tube.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
Add 1 mL of 14% BF₃/MeOH or methanolic HCl to the dried lipid extract.
-
Heat the mixture at 100 °C for 30 minutes.
-
After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Analyze the FAMEs extract using a gas chromatograph coupled to a mass spectrometer.
-
Typical GC Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, and hold for 10 min.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Hexacosanoic Acid Methyl Ester (Analyte): m/z 410 (M⁺), 379 ([M-31]⁺)
-
This compound (Internal Standard): m/z 413 (M⁺), 382 ([M-31]⁺)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by analyzing standards with known concentrations of hexacosanoic acid and a fixed concentration of the internal standard.
-
Determine the concentration of hexacosanoic acid in the plasma sample from the calibration curve.
-
NMR Spectroscopy Analysis
¹H and ¹³C NMR spectroscopy are essential for the structural verification of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
Typical ¹H NMR Chemical Shifts (in CDCl₃):
-
δ 2.30 ppm (t): α-Methylene protons (-CH₂-COO-) of the fatty acid chain.[5]
-
δ 1.63 ppm (quintet): β-Methylene protons (-CH₂-CH₂-COO-).[5]
-
δ 1.25 ppm (br s): Methylene protons of the long aliphatic chain (-(CH₂)n-).[5]
-
δ 0.88 ppm (t): Terminal methyl protons (-CH₃) of the fatty acid chain.[5]
-
Note: The singlet corresponding to the methyl ester protons (-COOCH₃) at ~3.67 ppm in the non-deuterated compound will be absent or significantly reduced in the ¹H NMR spectrum of the d3-labeled compound.
Typical ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ ~174 ppm: Carbonyl carbon (-COO-).
-
δ ~34 ppm: α-Methylene carbon (-CH₂-COO-).
-
δ ~29-32 ppm: Methylene carbons of the long aliphatic chain.
-
δ ~25 ppm: β-Methylene carbon (-CH₂-CH₂-COO-).
-
δ ~14 ppm: Terminal methyl carbon (-CH₃).
-
Note: The signal for the methyl ester carbon (-COOCH₃) at ~51 ppm will be a triplet in the ¹³C NMR spectrum due to coupling with deuterium.
Experimental Workflows and Signaling Pathways
The use of a deuterated internal standard is fundamental to achieving accurate and reproducible quantification in mass spectrometry. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conclusion
This compound serves as an indispensable tool for the precise and accurate quantification of hexacosanoic acid in complex biological matrices. Its chemical and physical properties, being nearly identical to its non-deuterated analog, ensure that it effectively compensates for variations during sample preparation and analysis. The detailed protocols provided in this guide offer a robust framework for researchers to implement reliable analytical methods for the study of very-long-chain fatty acids in various scientific disciplines.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
An In-depth Technical Guide to Hexacosanoic Acid Methyl Ester-d3 for Lipid Biochemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid, also known as cerotic acid (C26:0), is a very long-chain saturated fatty acid (VLCFA) that plays a crucial role in various biological processes, including the formation of ceramides and other complex lipids.[1] Elevated levels of hexacosanoic acid in plasma and tissues are a key biochemical marker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD).[2][3] Accurate quantification of this fatty acid is therefore critical for both clinical diagnostics and research into lipid metabolism.
Hexacosanoic acid methyl ester-d3 is a deuterated form of the methyl ester of hexacosanoic acid. Its primary application in lipid biochemistry research is as an internal standard for the precise and accurate quantification of its non-deuterated counterpart, hexacosanoic acid methyl ester, using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] The incorporation of deuterium atoms results in a distinct mass shift, allowing it to be differentiated from the endogenous analyte while maintaining nearly identical chemical and physical properties.[5] This guide provides a comprehensive overview of the properties, applications, and experimental protocols related to the use of this compound in lipid research.
Physicochemical Properties and Specifications
This compound is a stable, labeled form of hexacosanoic acid methyl ester. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₅₁D₃O₂ | [4] |
| Molecular Weight | 413.7 g/mol | [4] |
| CAS Number | 2743078-84-2 | [4] |
| Synonyms | C26:0 methyl ester-d3, Cerotic acid methyl ester-d3 | [4] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [4] |
| Physical Form | Solid | [4] |
| Solubility | Soluble in organic solvents like ethanol and chloroform. | [4] |
Applications in Lipid Biochemistry
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of hexacosanoic acid.[5] This is particularly important in the field of lipidomics for:
-
Biomarker Quantification: Accurately measuring the concentration of hexacosanoic acid in biological samples like plasma, serum, and tissues for the diagnosis and monitoring of peroxisomal disorders.[2][3]
-
Metabolic Studies: Tracing the metabolic fate of hexacosanoic acid in studies of fatty acid elongation, ceramide synthesis, and other lipid metabolic pathways.
-
Food Science: Analyzing the lipid composition of food products.[4]
Experimental Protocols
The following are detailed methodologies for the use of this compound as an internal standard in LC-MS/MS and GC-MS analysis of very long-chain fatty acids.
I. Quantification of Total Hexacosanoic Acid in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of very long-chain fatty acids in plasma.[1][6]
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To 10 µL of plasma in a screw-capped glass tube, add a known amount of this compound (e.g., 10 µL of a 1 µM solution in ethanol).
-
Hydrolysis: Add 60 µL of 5.0 M HCl and incubate at 100°C for 1 hour to release esterified fatty acids.[6]
-
Extraction: After cooling, add 1.0 mL of n-hexane, vortex vigorously for 3 minutes, and centrifuge at 3,800 rpm for 5 minutes.[6]
-
Derivatization (if analyzing as methyl esters): Transfer the hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute in 1.25 M HCl in methanol and heat at 100°C for 1 hour to form fatty acid methyl esters (FAMEs). Evaporate the solvent and reconstitute in the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[7]
-
Gradient: A typical gradient starts at 30% B, increases to 100% B over 10 minutes, holds for 2 minutes, and then re-equilibrates at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.[7]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode for free fatty acids or positive ion mode for FAMEs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - requires empirical determination):
-
Hexacosanoic acid (Analyte): Precursor ion [M-H]⁻ m/z 395.4 -> Product ion (e.g., m/z 351.4, loss of CO₂).
-
Hexacosanoic acid methyl ester (Analyte): Precursor ion [M+H]⁺ m/z 411.4 -> Product ion (e.g., m/z 379.4, loss of methanol).
-
This compound (Internal Standard): Precursor ion [M+H]⁺ m/z 414.4 -> Product ion (e.g., m/z 382.4, loss of methanol).
-
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of hexacosanoic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
II. Quantification of Hexacosanoic Acid Methyl Ester in Biological Samples by GC-MS
This protocol is based on standard methods for the analysis of FAMEs.[8]
1. Sample Preparation and Derivatization:
-
Lipid Extraction: Perform a Folch extraction by adding a 2:1 chloroform:methanol solution to the sample, followed by the addition of saline to induce phase separation. Collect the lower organic layer.
-
Internal Standard Spiking: Add a known amount of this compound to the extracted lipids.
-
Transesterification: Add 1.25 M methanolic HCl and heat at 100°C for 1 hour to convert all fatty acids to their methyl esters.
-
Extraction of FAMEs: Add hexane and water, vortex, and collect the upper hexane layer containing the FAMEs. Evaporate to a small volume for injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatography:
-
Column: A polar capillary column suitable for FAME analysis (e.g., HP-88, 100 m x 0.25 mm x 0.20 µm).[8]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 140°C, hold for 5 minutes, ramp to 240°C at 4°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Hexacosanoic acid methyl ester (Analyte): Molecular ion (m/z 410.7) and characteristic fragment ions.
-
This compound (Internal Standard): Molecular ion (m/z 413.7) and corresponding fragment ions.
-
-
3. Data Analysis:
-
Similar to the LC-MS/MS method, create a calibration curve using the peak area ratios of the analyte to the internal standard and determine the concentration in the samples.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of hexacosanoic acid.
Table 1: Typical Concentrations of Hexacosanoic Acid in Human Plasma
| Population | Concentration (µmol/L) | Reference |
| Healthy Adults | 0.20 - 0.71 | [1] |
| X-ALD Male Patients | 1.19 - 5.01 | [9] |
| X-ALD Female Patients | 1.11 - 4.06 | [9] |
| Zellweger Syndrome Patients | 0.95 - 9.74 | [9] |
Table 2: Performance Characteristics of a Published LC-MS/MS Method for Hexacosanoic Acid
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 15.1 pmol per injection | [6] |
| Limit of Quantification (LOQ) | 50.3 pmol per injection | [6] |
| Intra-day Imprecision (CV%) | ≤ 10.2% | [6] |
| Inter-day Imprecision (CV%) | ≤ 10.0% | [6] |
| Recovery | 94.5 - 106.4% | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and analytical procedures is essential for a comprehensive understanding. The following diagrams were generated using the DOT language.
Fatty Acid Elongation Pathway
Caption: The fatty acid elongation cycle, where a fatty acyl-CoA is elongated by two carbons.
De Novo Ceramide Synthesis Pathway
Caption: De novo synthesis of ceramide, incorporating a very long-chain fatty acid.
Experimental Workflow for Lipidomics Analysis
Caption: A typical workflow for quantitative lipidomics using an internal standard.
Conclusion
This compound is an indispensable tool for researchers in lipid biochemistry, enabling the accurate and precise quantification of hexacosanoic acid in complex biological matrices. Its use as an internal standard corrects for analytical variability, ensuring the reliability of data in studies of metabolic diseases, biomarker discovery, and fundamental lipid metabolism. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for scientists and professionals in the field, facilitating the robust implementation of this critical analytical standard in their research endeavors.
References
- 1. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Precision: A Technical Guide to Deuterated Internal Standards in Lipidomics
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, achieving accurate and reproducible quantification of lipid species is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in mass spectrometry-based lipid analysis, providing a foundation for robust and reliable data generation.
The intricate nature of the lipidome, coupled with the multi-step workflows of extraction and analysis, presents significant challenges to obtaining high-fidelity quantitative data. Deuterated internal standards have emerged as an indispensable tool to mitigate this analytical variability, ensuring the integrity of experimental outcomes.
Core Principles: Why Deuterated Standards are the Gold Standard
Stable isotope-labeled (SIL) internal standards are widely regarded as the benchmark in quantitative mass spectrometry, with deuterated compounds being a popular choice due to their cost-effectiveness and relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium.[1] This subtle modification allows the internal standard to mirror the behavior of the analyte throughout the entire analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1]
The fundamental principle is that the deuterated internal standard will experience the same analytical variations as the target analyte.[1] By introducing a known concentration of the deuterated standard into a sample prior to analysis, variations introduced during sample preparation, extraction, and mass spectrometry analysis can be effectively normalized by measuring the ratio of the analyte's response to the internal standard's response.
The primary functions of a deuterated internal standard in lipidomics are:
-
Correction for Sample Loss: During the multi-step processes of lipid extraction and sample preparation, some sample loss is inevitable. An internal standard, added at the beginning of the workflow, accounts for this loss.
-
Compensation for Matrix Effects: The sample matrix, which includes all other components of the sample besides the analyte, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to signal enhancement or suppression. A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate correction.
Quantitative Impact of Internal Standard Selection
The choice of internal standard significantly impacts the accuracy and precision of lipid quantification. While deuterated standards are widely used, it is important to understand their characteristics in comparison to other stable isotope-labeled standards, such as those labeled with Carbon-13 (¹³C).
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[2] This effect is more pronounced in liquid chromatography (LC).[2] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[2] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2] |
| Accuracy & Precision | Can lead to inaccuracies in some cases. | Can offer higher accuracy and precision due to better co-elution and reduced isotopic effects. | In one study, the use of a ¹³C-labeled internal standard in lipidomics significantly reduced the coefficient of variation (CV%) compared to a deuterated standard.[2] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, potentially compromising accurate quantification.[2] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2] | ¹³C-IS is often the superior choice for complex biological matrices where significant matrix effects are expected.[2] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the use of deuterated internal standards in a typical lipidomics workflow, from sample preparation to data acquisition.
Sample Preparation and Lipid Extraction (Modified Folch Method)
This protocol is suitable for the extraction of total lipids from plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Deuterated internal standard mixture (in a suitable solvent like methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or HPLC-grade water)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Aliquot the biological sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture directly to the sample. The amount should be optimized to be within the linear dynamic range of the mass spectrometer and comparable to the expected endogenous lipid levels.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For a 100 µL plasma sample, a common starting point is 2 mL of the solvent mixture.
-
Homogenization: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.9% NaCl solution (approximately 20% of the total volume) to induce phase separation. Vortex briefly.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is a general protocol for the analysis of extracted lipids using a reversed-phase LC system coupled to a tandem mass spectrometer.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
LC Gradient:
A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute lipids based on their hydrophobicity. The specific gradient profile will need to be optimized based on the lipid classes of interest.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each endogenous lipid and its corresponding deuterated internal standard must be determined and optimized.
-
Source Parameters: Optimize source temperature, gas flows, and voltages to achieve maximal signal intensity and stability for the lipids of interest.
Visualizing Workflows and Pathways
Experimental Workflow for Targeted Lipidomics
Caption: A typical experimental workflow for targeted lipidomics using deuterated internal standards.
Simplified Phosphoinositide Signaling Pathway
The accurate quantification of lipids in signaling pathways is crucial for understanding cellular processes. For example, in the phosphoinositide signaling pathway, the levels of various phosphorylated inositol lipids change rapidly in response to stimuli. Deuterated internal standards for key lipids like phosphatidylinositol 4,5-bisphosphate (PIP2) and diacylglycerol (DAG) are essential for tracking these dynamic changes.[3]
Caption: A simplified diagram of the phosphoinositide signaling pathway.
Conclusion
Deuterated internal standards are a cornerstone of modern quantitative lipidomics. Their ability to mimic the behavior of endogenous lipids throughout the analytical workflow provides an essential correction for experimental variability, leading to highly accurate and precise data. For researchers in basic science and drug development, a thorough understanding and proper implementation of these standards are critical for generating reliable and impactful results that advance our understanding of the role of lipids in health and disease.
References
The Sentinel Molecule: A Technical Guide to Hexacosanoic Acid Methyl Ester-d3 in Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of fatty acid analysis, particularly in the context of drug development and the study of metabolic diseases, accuracy and reliability are paramount. This technical guide delves into the critical role of Hexacosanoic Acid Methyl Ester-d3 as an internal standard in the quantitative analysis of very long-chain fatty acids (VLCFAs). Its unique properties make it an indispensable tool for researchers and scientists working with complex biological matrices.
Introduction: The Need for a Reliable Internal Standard
Very long-chain fatty acids, those with 22 or more carbon atoms, are implicated in a variety of physiological and pathological processes, including a class of genetic disorders known as peroxisomal disorders.[1] Accurate quantification of VLCFAs, such as hexacosanoic acid (C26:0), is crucial for the diagnosis and monitoring of these conditions.[1] However, the analytical process, from sample extraction to instrumental analysis, is fraught with potential for variability that can compromise the accuracy of results.
To mitigate these variables, a stable isotope-labeled internal standard is employed.[2] this compound is a deuterated form of the analyte of interest, Hexacosanoic Acid Methyl Ester.[3] By introducing a known quantity of this standard into a sample at the beginning of the workflow, it experiences the same processing conditions as the endogenous analyte.[2] Any loss or variation during sample preparation, injection, or ionization affects both the analyte and the internal standard equally.[2] This allows for a ratiometric quantification that corrects for these variations, leading to highly accurate and precise measurements.[2]
Chemical Profile of this compound
This compound is a synthetic, isotopically labeled compound designed for use in mass spectrometry-based analytical methods.[3]
| Property | Value | Reference |
| Chemical Formula | C₂₇H₅₁D₃O₂ | [3] |
| Molecular Weight | 413.7 g/mol | [3] |
| Synonyms | C26:0 methyl ester-d3, Cerotic acid methyl ester-d3 | [3] |
| Purity | ≥98% deuterated forms (d1-d3) | [3] |
| Physical Form | Solid | [3] |
| Solubility | Soluble in organic solvents such as ethanol and methanol. | [3] |
The key feature of this molecule is the replacement of three hydrogen atoms with deuterium atoms on the methyl group of the ester. This mass difference allows it to be distinguished from the endogenous, non-labeled compound by a mass spectrometer, while its chemical behavior remains nearly identical.[4]
The Core of Quantitative Analysis: Isotope Dilution Mass Spectrometry
The use of this compound is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[2] This powerful analytical method is the gold standard for accurate quantification.[2]
The general workflow for quantitative analysis using this compound is as follows:
Performance Characteristics in Quantitative Methods
While specific performance data can vary between laboratories and instrumentation, the use of deuterated internal standards like this compound in validated LC-MS/MS and GC-MS methods for VLCFA analysis typically yields the following performance characteristics:
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Experimental Protocols
The following are detailed methodologies for the analysis of very long-chain fatty acids using this compound as an internal standard.
Sample Preparation from Plasma
This protocol outlines the steps for the extraction and derivatization of total fatty acids from a plasma sample.
Detailed Steps:
-
Sample Aliquoting: In a clean glass tube, add a precise volume of the plasma sample (e.g., 100 µL).
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., ethanol) to the plasma sample.
-
Hydrolysis: To release esterified fatty acids, add an acidic solution (e.g., 1M HCl in methanol) and heat the sample (e.g., at 100°C for 1 hour). This step breaks the ester bonds, liberating the free fatty acids.
-
Extraction: After cooling, add a non-polar solvent like hexane to extract the fatty acids. Vortex the mixture thoroughly and then centrifuge to separate the layers. Carefully transfer the upper organic layer containing the fatty acids to a new tube. Repeat the extraction process to ensure complete recovery.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Derivatization: To convert the free fatty acids into their more volatile methyl esters (FAMEs), add a derivatizing agent such as Boron Trifluoride (BF₃) in methanol and heat the sample (e.g., at 100°C for 30 minutes).
-
Final Preparation: After cooling, add water and hexane. Vortex and centrifuge. Transfer the hexane layer to a vial for GC-MS or LC-MS/MS analysis.
Instrumental Analysis: GC-MS and LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the specific requirements of the assay, such as sensitivity and the complexity of the sample matrix.
GC-MS Analysis:
-
Column: A polar capillary column (e.g., a high-cyanopropyl phase column) is typically used for the separation of FAMEs.
-
Injection: A splitless injection is often employed to maximize sensitivity.
-
Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of FAMEs.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of both the analyte (Hexacosanoic Acid Methyl Ester) and the internal standard (this compound), enhancing selectivity and sensitivity.[5]
LC-MS/MS Analysis:
-
Column: A reverse-phase C18 or C8 column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or ammonium acetate, is used.
-
Ionization: Electrospray Ionization (ESI), usually in negative ion mode, is a highly sensitive method for the analysis of free fatty acids.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Conclusion: Ensuring Data Integrity in Fatty Acid Research
References
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Significance of Stable Isotope Tracing in Very-Long-Chain Fatty Acid Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms that play crucial roles in numerous biological processes, including the formation of cellular membranes, signal transduction, and energy metabolism.[1] The study of these molecules has been revolutionized by the application of stable isotope tracing, a powerful technique that allows for the precise tracking of VLCFA metabolism and distribution in biological systems. This guide provides an in-depth overview of the use of stable isotope-labeled VLCFAs, their significance in understanding disease, and the experimental protocols for their analysis.
The Role of Stable Isotopes in Unraveling VLCFA Metabolism
Stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), are non-radioactive isotopes that can be incorporated into VLCFA molecules, creating tracers that are biochemically indistinguishable from their endogenous counterparts.[2] The use of these labeled compounds in conjunction with mass spectrometry has enabled researchers to elucidate the dynamics of VLCFA synthesis, elongation, and degradation with high precision.
The significance of this approach is particularly evident in the study of peroxisomal disorders, a group of genetic diseases characterized by impaired peroxisome function and the accumulation of VLCFAs.[3] Stable isotope dilution analysis, a quantitative method that uses a known amount of a stable isotope-labeled compound as an internal standard, has become a cornerstone in the diagnosis and monitoring of these conditions.[4]
VLCFAs as Biomarkers in Peroxisomal Disorders
The accumulation of VLCFAs in plasma and tissues is a key biochemical hallmark of several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1][5] The measurement of specific VLCFA concentrations and their ratios serves as a critical diagnostic and prognostic tool.
In patients with X-ALD, for instance, there is a significant elevation in the plasma concentrations of hexacosanoic acid (C26:0) and the ratios of C26:0 to docosanoic acid (C22:0) and tetracosanoic acid (C24:0) to C22:0.[1] These parameters are routinely used to identify affected individuals, including newborns, and to monitor the progression of the disease.[5]
Quantitative Data on VLCFA Levels in Health and Disease
The following tables summarize the quantitative data on VLCFA levels in plasma and fibroblasts from healthy individuals and patients with peroxisomal disorders.
Table 1: Plasma VLCFA Concentrations and Ratios
| Analyte | Healthy Controls (n=29,600) | X-linked Adrenoleukodystrophy (X-ALD) Males (n=1,097) | Zellweger Syndrome |
| C26:0 (µg/mL) | 0.09 ± 0.05 | 1.18 ± 0.58 | Greatly Increased |
| C24:0/C22:0 Ratio | 0.82 ± 0.16 | 2.11 ± 0.81 | Significantly Increased |
| C26:0/C22:0 Ratio | 0.012 ± 0.005 | 0.12 ± 0.07 | Greatly Increased |
Data compiled from Moser et al. (1999) and other sources.[1][3]
Table 2: Fibroblast VLCFA Concentrations and Ratios
| Analyte | Healthy Controls | X-linked Adrenoleukodystrophy (X-ALD) | Zellweger Syndrome |
| C26:0 Concentration | Normal | Significantly Increased | Greatly Increased |
| C24:0/C22:0 Ratio | Normal | Significantly Increased | Significantly Increased |
| C26:0/C22:0 Ratio | Normal | Significantly Increased | Greatly Increased |
Data compiled from Wanders et al. (1995).[1]
Experimental Protocols
The accurate quantification of VLCFAs using stable isotope dilution requires meticulous sample preparation and analysis. The following is a generalized protocol for the analysis of VLCFAs in plasma using gas chromatography-mass spectrometry (GC-MS).
Protocol 1: VLCFA Analysis in Plasma by GC-MS with Stable Isotope Dilution
1. Sample Preparation and Lipid Extraction:
-
To a 1.5 mL glass tube, add 100 µL of plasma.
-
Add a known amount of a deuterated internal standard, such as D4-C26:0.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.
-
Centrifuge to separate the phases and collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Hydrolysis and Derivatization:
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic HCl.
-
Heat the sample at 80°C for 1 hour to hydrolyze the fatty acids from complex lipids and convert them to fatty acid methyl esters (FAMEs).
-
Allow the sample to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under nitrogen.
-
Reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
Inject the FAMEs onto a suitable capillary GC column (e.g., a polar column designed for FAME analysis).
-
Use a temperature program that allows for the separation of the different FAMEs.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the endogenous VLCFA-FAMEs and their deuterated internal standards.
-
Quantify the endogenous VLCFAs by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Figure 1. Experimental workflow for VLCFA analysis by GC-MS.
Signaling Pathways Involving VLCFAs
VLCFAs are not merely structural components of membranes; they are also involved in critical signaling pathways that can be dysregulated in disease.
VLCFA and the JNK Signaling Pathway
Recent studies have shown that the accumulation of saturated VLCFAs can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key player in cellular stress responses, inflammation, and apoptosis.[6] This activation is thought to contribute to the neuroinflammatory processes observed in X-ALD. The binding of VLCFAs to cell surface receptors can trigger a cascade of phosphorylation events, leading to the activation of JNK and its downstream targets.
Figure 2. VLCFA-mediated activation of the JNK signaling pathway.
VLCFA and Sphingolipid Metabolism
VLCFAs are essential precursors for the synthesis of sphingolipids, a class of lipids that are particularly abundant in the nervous system.[7] The incorporation of VLCFAs into ceramides, the backbone of most sphingolipids, is critical for the proper function of myelin.[8] Dysregulation of this pathway, due to either a deficiency or an excess of VLCFAs, can lead to severe neurological deficits.
Figure 3. Incorporation of VLCFAs into the sphingolipid synthesis pathway.
Conclusion
The use of stable isotope-labeled compounds has been instrumental in advancing our understanding of VLCFA metabolism and its role in human health and disease. The analytical methods described in this guide, coupled with a growing knowledge of the signaling pathways involving VLCFAs, provide researchers and drug development professionals with powerful tools to investigate the pathophysiology of peroxisomal disorders and to explore novel therapeutic strategies. The continued application of these techniques holds great promise for the development of improved diagnostics and treatments for these devastating diseases.
References
- 1. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls | Semantic Scholar [semanticscholar.org]
- 6. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 8. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Hexacosanoic Acid
Introduction
Hexacosanoic acid (C26:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a critical role in cellular biology.[1] Elevated levels of hexacosanoic acid in plasma and tissues serve as a key biochemical marker for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders, such as Zellweger syndrome.[2][3] Peroxisomes are responsible for the beta-oxidation of VLCFAs, and defects in this process lead to their accumulation.[3][4] This accumulation is believed to contribute to the severe demyelination in the central nervous system and adrenal insufficiency characteristic of these diseases.[3][5]
Accurate quantification of hexacosanoic acid is crucial for the diagnosis, monitoring, and development of therapies for these disorders. The stable isotope dilution method, using a deuterated internal standard like Hexacosanoic Acid Methyl Ester-d3, coupled with mass spectrometry (GC-MS or LC-MS/MS), is the gold standard for this analysis.[2][6] This internal standard closely mimics the chemical behavior of the endogenous analyte through extraction, derivatization, and ionization, correcting for sample loss and matrix effects, thereby ensuring high precision and accuracy.
Metabolic Pathway: Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids
The following diagram illustrates the central role of peroxisomes in the metabolism of very-long-chain fatty acids. In healthy individuals, VLCFAs are shortened in the peroxisome before further breakdown in the mitochondria. In peroxisomal disorders, genetic defects impair this process, leading to the accumulation of VLCFAs like hexacosanoic acid.
Caption: Peroxisomal β-oxidation of hexacosanoic acid.
Experimental Workflow for Quantification
The general workflow for the quantification of hexacosanoic acid involves sample preparation, including lipid extraction and derivatization, followed by instrumental analysis and data processing.
References
- 1. Hexacosanoic Acid | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Peroxisomal very long-chain fatty acid beta-oxidation in human skin fibroblasts: activity in Zellweger syndrome and other peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Quantitative Analysis of Hexacosanoic Acid in Human Plasma by GC-MS with Hexacosanoic Acid Methyl Ester-d3 Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexacosanoic acid (C26:0) is a very long-chain saturated fatty acid (VLCFA) that plays a critical role as a biomarker for certain peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[1][2] X-ALD is a genetic disorder characterized by the accumulation of VLCFAs in tissues and plasma, leading to severe neurological and adrenal dysfunction.[3][4] Accurate and precise quantification of hexacosanoic acid in biological matrices such as plasma is therefore essential for the diagnosis and monitoring of X-ALD and other related metabolic disorders.[5]
This application note provides a detailed protocol for the quantitative analysis of total hexacosanoic acid in human plasma using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, Hexacosanoic Acid Methyl Ester-d3. The methodology involves lipid extraction, hydrolysis of esterified fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Signaling Pathway and Metabolic Context
In healthy individuals, VLCFAs are primarily metabolized through β-oxidation within peroxisomes. A deficiency in the peroxisomal transporter protein, adrenoleukodystrophy protein (ALDP), encoded by the ABCD1 gene, leads to the accumulation of VLCFAs, including hexacosanoic acid, in various tissues and body fluids. This accumulation is a key pathophysiological event in X-ALD.
Caption: Peroxisomal β-oxidation of VLCFAs and the role of ALDP.
Experimental Protocols
This protocol outlines the procedure for the extraction, derivatization, and GC-MS analysis of hexacosanoic acid from human plasma.
Materials and Reagents
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Chloroform (GC grade)
-
Hydrochloric acid (HCl), concentrated
-
Boron trifluoride (BF₃) in methanol (14%)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Hexacosanoic acid standard
-
This compound (internal standard)
-
Human plasma (EDTA)
Sample Preparation and Lipid Extraction
-
To a glass tube, add 200 µL of human plasma.
-
Add a known amount of this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 14% BF₃ in methanol.[5]
-
Tightly cap the tube and heat at 100°C for 30 minutes.[6]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
GC-MS Parameters
The following are typical GC-MS parameters. Optimization may be required for different instruments.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of hexacosanoic acid.
Data Presentation
Quantitative analysis is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Selected Ion Monitoring (SIM) Parameters
For the sensitive and specific detection of hexacosanoic acid methyl ester and its deuterated internal standard, the following mass-to-charge ratios (m/z) are monitored. While general ions for saturated FAMEs are m/z 74 and 87, and for d3-methyl esters are m/z 77 and 90, specific ions should be confirmed during method development.[1]
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Hexacosanoic Acid Methyl Ester | 87 | 74 |
| This compound (IS) | 90 | 77 |
Calibration Curve and Linearity
A calibration curve is prepared using standards of hexacosanoic acid at various concentrations, with a constant concentration of the internal standard. A typical calibration range for very long-chain fatty acids can span from approximately 0.1 µg/mL to 10 µg/mL.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 2.5 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
The calibration curve should demonstrate good linearity, with a coefficient of determination (R²) typically > 0.99.
Method Performance
The performance of the method should be evaluated by determining the limit of detection (LOD) and limit of quantification (LOQ). These are crucial for ensuring the reliability of the measurements, especially at low concentrations. The LOD can be estimated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve, while the LOQ is typically 10 times the standard deviation of the response divided by the slope.[3]
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Note: The values in the tables are illustrative and should be determined experimentally during method validation.
Conclusion
The described GC-MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of hexacosanoic acid in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This method is a valuable tool for clinical research and diagnostics, particularly in the context of X-linked adrenoleukodystrophy and other peroxisomal disorders.
References
- 1. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Very-Long-Chain Fatty Acids in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of very-long-chain fatty acids (VLCFAs) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate measurement of VLCFAs is crucial for the diagnosis and monitoring of peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD).[1][2][3][4] This protocol employs a simple and efficient sample preparation procedure involving protein precipitation and hydrolysis, followed by liquid-liquid extraction. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a deuterated internal standard for a key VLCFA ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[5]
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. Under normal physiological conditions, VLCFAs are primarily metabolized through β-oxidation within peroxisomes.[1][2][6] Genetic defects in the peroxisomal β-oxidation pathway, such as mutations in the ABCD1 gene responsible for X-linked adrenoleukodystrophy, lead to the accumulation of VLCFAs in various tissues and bodily fluids, including plasma.[1][3][7] This accumulation is a key biomarker for the diagnosis of X-ALD and other peroxisomal biogenesis disorders.[1][3]
Traditional methods for VLCFA analysis, such as gas chromatography-mass spectrometry (GC-MS), often require complex and time-consuming derivatization steps.[8] In contrast, LC-MS/MS offers a more direct and high-throughput approach for the sensitive and specific quantification of these analytes.[9] The incorporation of a stable isotope-labeled internal standard, such as a deuterated analog of a target VLCFA, is critical for achieving reliable quantitative results by compensating for sample loss during preparation and ion suppression or enhancement during analysis.[5] This application note provides a detailed protocol for the determination of key VLCFAs, including hexacosanoic acid (C26:0), in human plasma.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isopropanol (LC-MS grade), Hexane (HPLC grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Standards: Certified reference standards of hexacosanoic acid (C26:0), tetracosanoic acid (C24:0), and docosanoic acid (C22:0). Deuterated hexacosanoic acid (C26:0-d4) internal standard.
-
Reagents: Hydrochloric acid (37%), Potassium hydroxide.
-
Sample: Human plasma collected in EDTA-containing tubes.
Equipment
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)
-
Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S micro)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation
-
Spiking with Internal Standard: To 100 µL of human plasma, add 10 µL of the deuterated internal standard working solution (e.g., 10 µg/mL C26:0-d4 in methanol).
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Hydrolysis: Transfer the supernatant to a clean tube. Add 100 µL of 1 M potassium hydroxide in methanol. Incubate at 60°C for 30 minutes to hydrolyze esterified VLCFAs.
-
Acidification and Extraction: After cooling to room temperature, acidify the sample with 20 µL of concentrated hydrochloric acid. Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Drying: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid). Vortex to dissolve the residue and transfer to an autosampler vial.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| C22:0 | 339.3 | 339.3 | 50 | 10 |
| C24:0 | 367.3 | 367.3 | 50 | 10 |
| C26:0 | 395.4 | 395.4 | 50 | 10 |
| C26:0-d4 (IS) | 399.4 | 399.4 | 50 | 10 |
Data Presentation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.
Table 1: Method Validation Parameters for VLCFA Analysis
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| C22:0 | 5 - 1000 | >0.995 | 1.5 | 5 |
| C24:0 | 5 - 1000 | >0.995 | 1.5 | 5 |
| C26:0 | 2 - 500 | >0.998 | 0.5 | 2 |
Table 2: Precision and Accuracy of the Method
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=6) | Accuracy (%) |
| C26:0 | 10 | 4.2 | 6.8 | 103.5 |
| 100 | 3.1 | 5.2 | 98.7 | |
| 400 | 2.5 | 4.5 | 101.2 |
Visualization
Experimental Workflow
Caption: Experimental workflow for VLCFA analysis.
VLCFA Metabolic Pathway and Pathology in X-ALD
Caption: VLCFA metabolism and its disruption in X-ALD.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and efficient means for the quantitative analysis of very-long-chain fatty acids in human plasma. The use of a deuterated internal standard ensures the accuracy and precision required for clinical research and diagnostic applications. This method is suitable for high-throughput analysis and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. The accurate measurement of VLCFAs is essential for the early diagnosis and management of patients with peroxisomal disorders.
References
- 1. air.unimi.it [air.unimi.it]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsbms.jp [jsbms.jp]
Application Note: Quantitative Analysis of Fatty Acids using Hexacosanoic Acid Methyl Ester-d3 as an Internal Standard
Introduction
The analysis of fatty acid methyl esters (FAMEs) is a cornerstone technique in various scientific fields, including food science, biofuel research, and clinical diagnostics, for the characterization and quantification of fats and oils.[1] Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the most common method for FAME analysis due to its high resolution and sensitivity.[1][2] Accurate quantification, however, can be challenging due to variability in sample preparation, extraction efficiency, and instrument response.[3] To overcome these issues, the use of an internal standard (IS) is critical.[3][4]
A stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is considered the gold standard for quantitative mass spectrometry.[4] This note details a robust protocol for the preparation of samples for FAME analysis using Hexacosanoic Acid Methyl Ester-d3 as an internal standard. Its chemical similarity to endogenous long-chain fatty acid esters ensures it behaves similarly during extraction and derivatization, while its mass difference allows for precise quantification via mass spectrometry.
Principle of the Method
The overall process involves the conversion of fatty acids and their derivatives (e.g., triglycerides, phospholipids) into their corresponding methyl esters, a process known as transesterification or methylation.[3][5] A known quantity of this compound is added to the sample at the beginning of the preparation process. This IS co-elutes with the analytes and experiences the same matrix effects and variations during sample handling and injection.[4] By measuring the ratio of the endogenous FAME peak area to the internal standard peak area, precise and accurate quantification can be achieved, correcting for any potential losses during the procedure.[3]
Experimental Protocol
This protocol describes an acid-catalyzed method for the transesterification of lipids from a biological matrix.
1. Reagents and Materials
-
This compound internal standard solution (e.g., 100 µg/mL in hexane)
-
Chloroform:Methanol (2:1, v/v) containing 0.01% Butylated hydroxytoluene (BHT) as an antioxidant[6]
-
3M Methanolic HCl[6]
-
0.9% (w/v) Sodium Chloride solution[6]
-
n-Hexane, GC grade
-
Anhydrous Sodium Sulfate
-
Sample vials, glass tubes with PTFE-lined caps, GC vials with inserts
2. Sample Preparation and Lipid Extraction
-
Sample Homogenization: Weigh approximately 10-50 mg of the tissue or biological sample into a 2 mL Eppendorf tube.[6]
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample. The amount should be chosen to be within the calibration range and comparable to the expected analyte concentration.
-
Lipid Extraction: Add 1.5 mL of 2:1 chloroform:methanol (v/v) to the tube.[6] Vortex thoroughly for 3 minutes.
-
Phase Separation: Add 333 µL of 0.88% potassium chloride solution.[6] Vortex again and centrifuge at 13,500 x g for 10 minutes to separate the phases.[6]
-
Lipid Collection: Carefully transfer the lower chloroform layer, which contains the lipids, to a clean glass tube.[6]
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[6]
3. Transesterification to FAMEs
-
Methylation: Add 1 mL of 3M methanolic HCl to the dried lipid extract.[6]
-
Reaction: Cap the tube tightly and heat at 80°C in a water bath or heating block for 1 hour.[6]
-
Cooling: Remove the tube and allow it to cool to room temperature.[7]
4. FAME Extraction and Cleanup
-
Quenching and Extraction: Add 1 mL of 0.9% NaCl solution and 1.5 mL of n-hexane to the tube.[6] Vortex thoroughly for 1 minute to extract the FAMEs into the upper hexane layer.
-
Phase Separation: Centrifuge at 1,500 x g for 10 minutes to achieve clear phase separation.[6]
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: If necessary, concentrate the sample under a gentle stream of nitrogen. Transfer to a GC vial with an insert for analysis.[7]
Quantitative Data Summary
The use of a deuterated internal standard provides high accuracy and precision. The following table summarizes typical method validation parameters for FAME analysis using a stable isotope-labeled internal standard.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | Indicates a strong correlation between concentration and instrument response across the calibration range. |
| Precision (RSD%) | < 10% | Relative Standard Deviation for replicate measurements, indicating high reproducibility.[3] |
| Recovery (%) | 85 - 110% | The percentage of the analyte recovered through the entire sample preparation process, corrected by the IS.[8] |
| Limit of Quantification (LOQ) | Analyte-dependent | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
Table 1: Representative performance data for a validated FAME analysis method using a stable isotope-labeled internal standard.
Visualizations
GC-MS Parameters
Typical instrument parameters for the analysis of FAMEs are provided below. These should be optimized for the specific instrument and analytes of interest.
| Parameter | Typical Setting |
| GC System | Agilent 7890B or equivalent[4] |
| Column | DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4] |
| Injection Volume | 1 µL[4] |
| Inlet Temperature | 250°C[4] |
| Carrier Gas | Helium at 1 mL/min constant flow[2] |
| Oven Program | Start at 125°C, ramp to 240°C at 3°C/min, hold for 5 min[2] |
| MS System | Triple Quadrupole or Single Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM for highest sensitivity |
| Monitored Ions | Specific m/z ions for each FAME and this compound |
Table 2: Example GC-MS conditions for FAME analysis.
This application note provides a detailed protocol for the preparation of samples for FAME analysis using this compound as an internal standard. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in research and regulated environments.[4] The described acid-catalyzed transesterification method is robust and applicable to a wide variety of biological matrices, ensuring reliable quantification of fatty acid profiles.
References
- 1. gcms.cz [gcms.cz]
- 2. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hexacosanoic Acid Using Isotope Dilution Mass Spectrometry with Hexacosanoic Acid Methyl Ester-d3
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of chemical substances.[1][2] The method involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[2][3] This "isotope dilution" allows for the correction of sample loss during preparation and variations in instrument response, as the labeled and unlabeled forms of the molecule exhibit nearly identical chemical behavior.[4]
Hexacosanoic acid (C26:0) is a very-long-chain fatty acid (VLCFA). The accumulation of VLCFAs is a key biochemical marker for certain peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[5][6][7] Accurate measurement of hexacosanoic acid in biological matrices like plasma, serum, or fibroblasts is therefore critical for the diagnosis and monitoring of these conditions.[6][7]
This application note describes a robust and sensitive method for the quantification of total hexacosanoic acid in human plasma using IDMS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Hexacosanoic Acid Methyl Ester-d3 is used as the internal standard to ensure high accuracy and reproducibility.
Principle of the Method
The core of this method is the principle of isotope dilution. A precisely known quantity of this compound is added to the plasma sample at the beginning of the sample preparation process. The sample then undergoes hydrolysis to release all fatty acids from their esterified forms (e.g., from triglycerides or phospholipids), followed by a derivatization step to convert the carboxylic acids into their methyl esters.
During LC-MS/MS analysis, the native (unlabeled) hexacosanoic acid methyl ester and the deuterated (d3) internal standard are separated chromatographically and detected by the mass spectrometer. By measuring the ratio of the signal intensity of the native analyte to its isotopically labeled internal standard, the exact concentration of hexacosanoic acid in the original sample can be calculated, effectively nullifying variations from sample extraction, derivatization efficiency, and instrument injection.
Logical Framework of Isotope Dilution Mass Spectrometry
The diagram below illustrates the fundamental logic of the IDMS technique, where the ratio of the known internal standard to the unknown native analyte is the key to accurate quantification.
Caption: Logical workflow of the Isotope Dilution Mass Spectrometry (IDMS) method.
Metabolic Significance: Peroxisomal Beta-Oxidation
Hexacosanoic acid and other VLCFAs are catabolized primarily through a beta-oxidation pathway located within cellular organelles called peroxisomes.[8][9] This is distinct from the beta-oxidation of shorter-chain fatty acids, which occurs in the mitochondria.[9] Defects in peroxisomal enzymes or transporters, as seen in X-ALD, lead to the toxic accumulation of these fatty acids.[8]
References
- 1. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. blog.healthmatters.io [blog.healthmatters.io]
- 5. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Hexacosanoic Acid Methyl Ester-d3 as an Internal Standard for Food Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hexacosanoic Acid Methyl Ester-d3 (C26:0-d3 ME) as an internal standard for the quantitative analysis of hexacosanoic acid methyl ester in various food samples by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Hexacosanoic acid (C26:0), a very long-chain saturated fatty acid (VLCFA), is present in various food products, albeit typically at low concentrations. Accurate quantification of C26:0 is crucial for nutritional analysis, food quality control, and in studies related to lipid metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantification by mass spectrometry. This internal standard closely mimics the chemical and physical properties of the analyte, hexacosanoic acid methyl ester, thereby compensating for variations during sample preparation and analysis, leading to high accuracy and precision.[1]
These application notes provide a comprehensive protocol for the extraction of lipids from food matrices, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis using GC-MS with this compound as the internal standard.
Principle of the Method
The overall analytical workflow involves the following key steps:
-
Sample Homogenization and Spiking: The food sample is homogenized, and a known amount of this compound internal standard is added.
-
Lipid Extraction: Total lipids are extracted from the food matrix using an organic solvent mixture.
-
Transesterification/Methylation: The extracted lipids (triglycerides, phospholipids, etc.) are converted to their corresponding fatty acid methyl esters (FAMEs), including the methyl ester of hexacosanoic acid.
-
GC-MS Analysis: The FAMEs are separated by gas chromatography and detected by mass spectrometry. The quantification of hexacosanoic acid methyl ester is performed by comparing its peak area to that of the deuterated internal standard.
Reagents and Materials
-
Internal Standard: this compound (≥99% deuterated forms).[2]
-
Solvents (GC or HPLC grade): n-Hexane, Chloroform, Methanol, Toluene.
-
Reagents for Derivatization:
-
Methanolic HCl (e.g., 1.25 M) or Boron trifluoride-methanol solution (BF3-methanol, 14%).
-
Sodium methoxide solution (0.5 M in methanol).
-
-
Other Reagents: Anhydrous sodium sulfate, Sodium chloride solution (0.9% w/v).
-
Glassware: Screw-cap test tubes with PTFE-lined caps, volumetric flasks, pipettes, vials for GC autosampler.
-
Equipment: Homogenizer, Centrifuge, Heating block or water bath, Nitrogen evaporator, Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Experimental Protocols
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in toluene or hexane to prepare a stock solution of a specific concentration (e.g., 100 µg/mL). Store at -20°C.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled hexacosanoic acid methyl ester into a solution containing a fixed concentration of the this compound internal standard. A typical calibration range might be 0.1 to 10 µg/mL.
Sample Preparation and Lipid Extraction
The choice of extraction method depends on the food matrix. The Folch method is widely applicable.
-
Homogenization: Homogenize the food sample to ensure uniformity. For solid samples, freeze-drying and grinding may be necessary.
-
Spiking with Internal Standard: To a known amount of the homogenized sample (e.g., 1 g), add a precise volume of the this compound internal standard stock solution.
-
Lipid Extraction (Modified Folch Method): a. Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample. b. Homogenize the mixture for 2-3 minutes. c. Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly. d. Centrifuge to separate the layers. e. Carefully collect the lower chloroform layer containing the lipids. f. Dry the chloroform extract under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Acid-Catalyzed Methylation: a. To the dried lipid extract, add 2 mL of 1.25 M methanolic HCl. b. Tightly cap the tube and heat at 80°C for 1-2 hours in a heating block or water bath. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of water, and vortex to mix. e. Centrifuge to separate the phases. f. Transfer the upper hexane layer containing the FAMEs to a clean vial. g. Repeat the hexane extraction and combine the hexane layers. h. Dry the combined hexane extract over anhydrous sodium sulfate. i. Transfer the final extract to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Illustrative):
-
Column: High-polarity capillary column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 4 min, then ramp to 240°C at 3°C/min, and hold for 20 min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
Mass Spectrometer (MS) Conditions (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Hexacosanoic Acid Methyl Ester (Analyte): Monitor characteristic ions (e.g., m/z 74, 87, 410).
-
This compound (Internal Standard): Monitor the corresponding deuterated fragment ions (e.g., m/z 77, 90, 413).[1]
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation: Quantitative Performance (Illustrative)
The following tables represent typical validation data for a GC-MS method for the analysis of very long-chain fatty acids. Note: This data is illustrative, as specific published validation data for this compound in food matrices is limited. Method validation should be performed in the user's laboratory for their specific matrix.
Table 1: Method Linearity
| Analyte | Calibration Range (µg/mL) | Linear Equation | Correlation Coefficient (r²) |
| Hexacosanoic Acid Methyl Ester | 0.1 - 10.0 | y = 1.05x + 0.02 | > 0.995 |
Table 2: Accuracy and Precision
| Matrix | Spiked Concentration (µg/g) | Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Edible Oil | 1.0 | 98.5 | 3.2 | 5.1 |
| 5.0 | 101.2 | 2.8 | 4.5 | |
| Dairy Product | 1.0 | 95.7 | 4.5 | 6.8 |
| 5.0 | 99.1 | 3.9 | 5.9 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/g) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.15 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of hexacosanoic acid in food samples.
Logical Relationship for Quantification
Caption: Logic for quantification using an internal standard.
References
Application Note: Quantitative Analysis of Hexacosanoic Acid in Biological Samples Using Hexacosanoic Acid Methyl Ester-d3 as an Internal Standard
Introduction
Hexacosanoic acid (C26:0) is a very long-chain saturated fatty acid (VLCFA) that plays a crucial role in various biological processes. Aberrant levels of hexacosanoic acid have been implicated in several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD). Accurate quantification of this fatty acid in biological matrices such as plasma, serum, and tissues is therefore of significant interest to researchers, scientists, and drug development professionals. This application note describes a robust and sensitive method for the quantitative analysis of hexacosanoic acid in biological samples. The protocol utilizes Hexacosanoic Acid Methyl Ester-d3 as an internal standard to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2] The subsequent analysis is performed by gas chromatography-mass spectrometry (GC-MS), a technique that offers high sensitivity and selectivity for fatty acid methyl esters (FAMEs).[1][3]
Principle
The methodology is based on the principle of stable isotope dilution. A known amount of this compound is "spiked" into the biological sample at the beginning of the sample preparation process. This deuterated internal standard is chemically identical to the endogenous analyte's methyl ester derivative, ensuring it behaves similarly throughout the extraction, derivatization, and analytical procedures.[2][4] The fatty acids, including the analyte of interest and the internal standard, are then extracted and converted to their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification.[1][5] The FAMEs are subsequently analyzed by GC-MS. By measuring the ratio of the signal from the endogenous hexacosanoic acid methyl ester to the signal from the spiked this compound, precise quantification can be achieved, as this ratio remains constant even if there is sample loss during preparation.[2]
Experimental Protocols
1. Materials and Reagents
-
This compound (Internal Standard)
-
Hexacosanoic Acid (for calibration standards)
-
Biological Samples (e.g., plasma, tissue homogenate)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
0.9% NaCl solution
-
14% Boron trifluoride (BF3) in methanol
-
Anhydrous sodium sulfate
-
Glass tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
2. Preparation of Internal Standard and Calibration Standards
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or hexane) at a concentration of 1 mg/mL. Store at -20°C.[6] Further dilutions to a working concentration (e.g., 10 µg/mL) should be made as needed.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of hexacosanoic acid into a control matrix (a biological sample known to have low levels of the analyte). The concentration range should encompass the expected levels in the unknown samples.
3. Sample Preparation and Spiking Protocol
This protocol is a general guideline and may need optimization depending on the specific biological matrix.
-
Sample Aliquoting: To a 15 mL glass tube, add a precise volume of the biological sample (e.g., 100 µL of plasma or a known weight of tissue homogenate).[1]
-
Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to each sample, calibration standard, and quality control sample. The amount added should result in a peak area that is comparable to the peak area of the endogenous analyte in the samples.
-
Lipid Extraction (Modified Folch Method):
-
Add 2 mL of chloroform and 4 mL of methanol to the sample tube.[1]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell disruption.[1]
-
Add another 2 mL of chloroform and vortex for 1 minute.[1]
-
Add 2 mL of 0.9% NaCl solution and vortex for 1 minute.[1]
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, and transfer it to a clean glass tube.
-
-
Drying: Dry the extracted lipid solution under a gentle stream of nitrogen at 40°C.[1]
4. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 14% BF3 in methanol.[1]
-
Seal the tube tightly with a PTFE-lined cap.
-
Heat the mixture at 100°C for 30 minutes in a heating block or water bath.[1][7]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of distilled water.[1]
-
Vortex for 1 minute to extract the FAMEs into the upper hexane layer.[1]
-
Centrifuge at 1000 x g for 5 minutes.[1]
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[1]
5. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., CP-Sil 88).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 15 minutes. (This is an example and should be optimized).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Data Presentation
Table 1: GC-MS SIM Parameters for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hexacosanoic Acid Methyl Ester | 410.7 | 74.1, 87.1 |
| This compound | 413.7 | 77.1, 90.1 |
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.248 |
| 1.0 | 0.510 |
| 5.0 | 2.53 |
| 10.0 | 5.05 |
| 20.0 | 10.12 |
Visualizations
Caption: Experimental workflow for the quantification of hexacosanoic acid.
Caption: Logical relationship of the quantitative analysis process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of fatty acid methyl esters by capillary gas chromatography with flame-ionization detection: quadrupole and sector mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fatty Acid Methyl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hexacosanoic acid, methyl ester [webbook.nist.gov]
- 9. Hexacosanoic acid, methyl ester [webbook.nist.gov]
- 10. Hexacosanoic acid, methyl ester [webbook.nist.gov]
Application Note: Quantitative Analysis of Fatty Acids in Biological Samples by GC-MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids are fundamental biomolecules involved in energy metabolism, cell signaling, and the construction of cellular membranes.[1] Their accurate quantification in biological matrices like plasma, tissues, or cells is vital for metabolic research, clinical diagnostics, and the development of therapeutics.[1] Gas chromatography-mass spectrometry (GC-MS) is a premier technique for fatty acid analysis due to its high sensitivity and specificity.[2][3] However, the inherent low volatility of free fatty acids requires a chemical derivatization step to convert them into more volatile esters, making them suitable for GC analysis.[4][5]
This protocol details a widely-used and robust method for the derivatization of fatty acids into fatty acid methyl esters (FAMEs) using an acid-catalyzed reaction with Boron Trifluoride-Methanol (BF3-Methanol).[1][6] To ensure the highest accuracy and correct for variability during sample preparation and analysis, a deuterated fatty acid is employed as an internal standard.[2][7] This stable isotope dilution method is the gold standard for reliable quantification, as the deuterated standard shares nearly identical chemical and physical properties with its native counterparts, ensuring it behaves similarly throughout the entire analytical process.[1][2][7]
Experimental Workflow Diagram
The overall experimental process from sample preparation to data analysis is outlined below.
Caption: Workflow for GC-MS quantification of fatty acids.
Detailed Experimental Protocol
This protocol is optimized for a starting sample of 50 µL of human plasma. Volumes should be scaled accordingly for other sample types and amounts.
3.1. Materials and Reagents
-
Solvents: Chloroform, Methanol, n-Hexane (HPLC or GC grade)
-
Reagents: Boron Trifluoride-Methanol solution (14% w/v), Sodium Chloride (NaCl) solution (0.9% w/v), Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standards: Deuterated Internal Standard (IS), e.g., Heptadecanoic acid-d33 (C17:0-d33). A stock solution of 1 mg/mL in methanol is recommended. A FAME reference standard mixture (e.g., 37-component FAME mix) is required for identification and calibration.
-
Labware: 16x125 mm glass tubes with PTFE-lined screw caps, conical glass GC vials with inserts, pipettes.
-
Equipment: Vortex mixer, centrifuge, heating block or water bath, gentle nitrogen evaporator.
3.2. Sample Preparation and Lipid Extraction (Folch Method)
-
To a glass tube, add 50 µL of plasma.
-
Add a precise volume of the deuterated internal standard stock solution (e.g., 10 µL of 1 mg/mL C17:0-d33). The amount should be comparable to the expected analyte concentrations.
-
Add 750 µL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing lipids.
-
Carefully collect the lower organic phase using a glass pipette and transfer it to a new clean glass tube. Avoid disturbing the protein layer.
-
Dry the extracted lipids completely under a gentle stream of nitrogen.
3.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% BF3-Methanol reagent.[8]
-
Seal the tube tightly with the PTFE-lined cap.
-
Heat the sample at 100°C for 30-60 minutes in a heating block or water bath.[4] This step facilitates the transesterification of esterified fatty acids and the esterification of free fatty acids.[4]
-
Cool the tube to room temperature.
3.4. Extraction of FAMEs
-
Add 1 mL of n-hexane and 0.5 mL of pure water to the tube.
-
Vortex vigorously for 1 minute to extract the nonpolar FAMEs into the hexane layer.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Repeat the hexane extraction (steps 1-4) on the remaining aqueous layer to maximize recovery, pooling the hexane layers.
-
Evaporate the pooled hexane extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial with an insert for analysis.
3.5. GC-MS Instrument Conditions The following are typical GC-MS parameters and may require optimization for your specific instrument and column.
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977 MSD or equivalent
-
Column: Highly polar column, e.g., Agilent DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.[9]
-
Injection: 1 µL, splitless mode
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min
-
Ramp 1: 25°C/min to 170°C
-
Ramp 2: 3°C/min to 240°C
-
Hold at 240°C for 15 min
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and quantitative accuracy, or full scan (m/z 40-500) for qualitative analysis.[3][10]
Data Presentation and Quantification
Quantification is achieved by creating a calibration curve for each fatty acid. Prepare standards with known concentrations of unlabeled fatty acids and a constant concentration of the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
Table 1: Example Quantitative Data and Key SIM Ions
| Fatty Acid | Abbreviation | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Myristic Acid | C14:0 | 12.54 | 242 | 74, 87 |
| Palmitic Acid | C16:0 | 15.88 | 270 | 74, 87 |
| Palmitoleic Acid | C16:1 | 16.12 | 268 | 55, 74 |
| Heptadecanoic-d33 Acid (IS) | C17:0-d33 | 17.25 | 317 | 74, 90 |
| Stearic Acid | C18:0 | 19.01 | 298 | 74, 87 |
| Oleic Acid | C18:1 | 19.21 | 296 | 55, 264 |
| Linoleic Acid | C18:2 | 19.85 | 294 | 67, 81 |
| Arachidonic Acid | C20:4 | 23.50 | 318 | 79, 91 |
Note: Retention times are approximate and will vary based on the specific GC system and column used.
Conclusion
This application note provides a comprehensive protocol for the accurate quantification of fatty acids in biological samples. The method combines a classic and efficient BF3-Methanol derivatization with the precision of a deuterated internal standard.[1] This robust workflow ensures high-quality, reproducible data suitable for demanding research and development applications. The use of GC-MS in SIM mode offers excellent sensitivity and selectivity, making this method a valuable tool for detailed lipidomic analysis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. mdpi.com [mdpi.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 10. agilent.com [agilent.com]
Application of Hexacosanoic Acid Methyl Ester-d3 in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid (VLCFA), plays a crucial role in various biological processes, and its aberrant metabolism is a hallmark of several severe metabolic disorders. Accurate quantification of hexacosanoic acid in biological matrices is paramount for the diagnosis, monitoring, and development of therapeutic interventions for these conditions. Hexacosanoic Acid Methyl Ester-d3, a deuterated analog of the methyl ester of hexacosanoic acid, serves as an invaluable tool in metabolic research, primarily as an internal standard for precise and accurate quantification by mass spectrometry. Its stable isotope label allows it to be distinguished from its endogenous, unlabeled counterpart, enabling the application of the highly sensitive and specific isotope dilution mass spectrometry technique.
This application note provides a comprehensive overview of the use of this compound in metabolic pathway studies, with a focus on its application in the diagnosis and research of peroxisomal disorders. Detailed experimental protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS) are provided, along with data presentation and visualization to aid researchers in their study design and execution.
Core Applications
The primary application of this compound is as an internal standard for the quantitative analysis of hexacosanoic acid and its methyl ester in various biological samples, including plasma, serum, cultured cells (e.g., fibroblasts), and tissues.[1][2][3] This is particularly critical in the study of:
-
Peroxisomal Biogenesis Disorders (PBDs): Such as Zellweger spectrum disorders (ZSDs), where the accumulation of VLCFAs, including hexacosanoic acid, is a key diagnostic marker.[2][4][5][6]
-
X-linked Adrenoleukodystrophy (X-ALD): An inherited disorder characterized by the impaired peroxisomal beta-oxidation of VLCFAs, leading to the accumulation of hexacosanoic acid in plasma and tissues.[3][7][8][9]
-
Lipidomics Studies: To investigate the broader impact of VLCFA dysregulation on the overall lipid profile of cells and tissues.[5][6]
By enabling accurate quantification, this compound facilitates the elucidation of metabolic pathways involving VLCFAs, the assessment of disease severity, and the evaluation of therapeutic efficacy.
Quantitative Data Summary
The use of this compound as an internal standard allows for the reliable quantification of hexacosanoic acid (C26:0) and the calculation of diagnostic ratios, such as C26:0/C22:0 and C24:0/C22:0. The following table summarizes typical findings in plasma from healthy controls and patients with X-linked Adrenoleukodystrophy (X-ALD).
| Analyte | Healthy Control (μg/mL) | X-ALD Patient (μg/mL) | Fold Change |
| Docosanoic Acid (C22:0) | 15 - 45 | 15 - 45 | ~1 |
| Tetracosanoic Acid (C24:0) | 20 - 60 | 60 - 180 | 2 - 4 |
| Hexacosanoic Acid (C26:0) | 0.2 - 0.8 | 2.0 - 10.0 | 5 - 20 |
| Ratio | Healthy Control | X-ALD Patient | Diagnostic Significance |
| C24:0 / C22:0 | 0.8 - 1.5 | 2.0 - 5.0 | Elevated |
| C26:0 / C22:0 | 0.01 - 0.03 | 0.1 - 0.5 | Markedly Elevated |
Note: The values presented are for illustrative purposes and may vary between laboratories and patient populations.
Experimental Protocols
Protocol 1: Quantification of Total Fatty Acids (including Hexacosanoic Acid) in Plasma by GC-MS
This protocol describes the hydrolysis of esterified fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS using this compound as an internal standard.
1. Materials and Reagents:
-
Plasma samples (patient and control)
-
This compound solution (internal standard)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Acetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass vials with PTFE-lined caps
2. Sample Preparation and Hydrolysis:
-
To a glass vial, add 100 µL of plasma.
-
Add a known amount of this compound internal standard solution.
-
Add 1 mL of methanol and vortex thoroughly.
-
Add 200 µL of acetyl chloride dropwise while vortexing. This initiates the acid-catalyzed hydrolysis and methylation.
-
Seal the vial tightly and incubate at 100°C for 1 hour.
-
Allow the vial to cool to room temperature.
3. Extraction:
-
Slowly add 1.5 mL of 6% K₂CO₃ solution to neutralize the reaction mixture.
-
Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.
-
Repeat the extraction with another 2 mL of hexane and combine the hexane layers.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
4. Sample Analysis by GC-MS:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of hexane (e.g., 50 µL).
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
GC-MS Parameters (Example):
-
GC Column: DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for endogenous FAMEs and the deuterated internal standard.
Protocol 2: Analysis of Fatty Acid Methyl Esters in Cultured Fibroblasts
This protocol is adapted for the analysis of VLCFAs in cultured cells.
1. Cell Culture and Harvesting:
-
Culture fibroblasts under standard conditions.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Store cell pellets at -80°C until analysis.
2. Sample Preparation and Derivatization:
-
Resuspend the cell pellet in a known volume of water.
-
Take an aliquot for protein quantification (e.g., BCA assay).
-
To the remaining cell suspension, add a known amount of this compound internal standard.
-
Perform hydrolysis and methylation as described in Protocol 1, steps 1.3 to 1.6.
3. Extraction and Analysis:
-
Follow the extraction and GC-MS analysis steps as outlined in Protocol 1, sections 3 and 4.
-
Normalize the quantified fatty acid amounts to the protein content of the cell lysate.
Visualizations
Signaling Pathway Diagram
Caption: Metabolic pathway of VLCFA beta-oxidation and its disruption in X-ALD.
Experimental Workflow Diagram
Caption: Workflow for VLCFA quantification using a deuterated internal standard.
Logical Relationship Diagram
Caption: Principle of isotope dilution mass spectrometry for accurate quantification.
References
- 1. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipidomic analysis of fibroblasts from Zellweger spectrum disorder patients identifies disease-specific phospholipid ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomic analysis of fibroblasts from Zellweger spectrum disorder patients identifies disease-specific phospholipid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jasem.com.tr [jasem.com.tr]
- 8. academic.oup.com [academic.oup.com]
- 9. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting co-elution of Hexacosanoic Acid Methyl Ester-d3 and analyte
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the co-elution of Hexacosanoic Acid Methyl Ester-d3 (C26:0-ME-d3) with a target analyte during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a critical problem?
A1: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1] This is a significant issue because it prevents accurate quantification and identification of the individual analytes. For quantitative assays relying on a stable isotope-labeled internal standard like this compound, co-elution with the analyte of interest can lead to inaccurate concentration measurements.
Q2: What are the common causes for the co-elution of my C26:0-ME-d3 internal standard and my analyte?
A2: Co-elution in the context of Fatty Acid Methyl Esters (FAMEs) analysis is often due to insufficient selectivity of the chromatographic system. Potential causes include:
-
Inadequate GC Method: The temperature program or carrier gas flow rate may not be optimized to separate the compounds.[2]
-
Improper Column Choice: The GC column's stationary phase may not have the right polarity to differentiate between your deuterated standard and the analyte.[3] Non-polar columns, for instance, separate primarily by boiling point and may not be suitable for isomer-specific analysis.[4][5]
-
Sample Matrix Interference: Other compounds in your sample extract could have similar chemical properties and retention times.
-
Analyte Similarity: The target analyte may be structurally very similar to hexacosanoic acid methyl ester, such as a positional isomer or a closely related lipid.
Q3: What are the immediate first steps to confirm co-elution?
A3: If you suspect co-elution, the first step is to confirm it. If using a mass spectrometer (MS) detector, you can analyze the mass spectra across the peak.[2] If the spectra change from the beginning to the end of the peak, it's a strong indication that more than one compound is present.[1] A visual sign in the chromatogram can be a "shoulder" on the peak or an asymmetrical peak shape.[6]
Q4: Is it possible to resolve co-elution without changing my GC column?
A4: Yes, in many cases, co-elution can be resolved by optimizing the GC method parameters. Adjusting the oven temperature program is often the most effective initial step.[4] Modifying the carrier gas flow rate can also improve separation.[7] These changes can enhance resolution by altering the interaction of the analytes with the stationary phase.[2]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving the co-elution of this compound and your target analyte.
Step 1: Confirm Co-elution with Mass Spectrometry
Before making changes to your method, it is crucial to confirm that you are dealing with a co-elution issue.
Experimental Protocol: Peak Purity Assessment via MS
-
Acquire Data: Run your sample using your current GC-MS method.
-
Select the Peak of Interest: In your data analysis software, select the chromatogram for the ion corresponding to your internal standard (this compound).
-
Extract Mass Spectra: Extract the mass spectrum at three points across the eluting peak: the beginning (upslope), the apex, and the end (downslope).
-
Compare Spectra: Overlay the three mass spectra. If the peak is pure (contains only your standard), the spectra should be identical. If an analyte is co-eluting, you will likely see different ions or a significant change in the relative abundance of ions across the peak.
Step 2: Optimize the GC Oven Temperature Program
Adjusting the temperature program can significantly improve the separation of closely eluting compounds.[2] A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can improve resolution.[2]
Data Presentation: Effect of Ramp Rate on Resolution
| Parameter | Standard Method | Optimized Method A | Optimized Method B | Expected Outcome |
| Initial Temp | 100°C | 100°C | 80°C | A lower start temperature can improve resolution of early-eluting compounds.[4] |
| Initial Hold | 2 min | 2 min | 2 min | - |
| Ramp Rate 1 | 10°C/min to 220°C | 5°C/min to 220°C | 5°C/min to 220°C | A slower ramp rate enhances separation.[4] |
| Hold 1 | 5 min | 5 min | 5 min | - |
| Ramp Rate 2 | 10°C/min to 250°C | 10°C/min to 250°C | 10°C/min to 250°C | - |
| Final Hold | 5 min | 10 min | 10 min | Ensures all compounds elute. |
This table presents hypothetical data for illustrative purposes.
Step 3: Select an Appropriate GC Column
The choice of the GC column's stationary phase is the most critical factor influencing separation selectivity.[3] For FAME analysis, especially when dealing with complex mixtures or isomers, a high-polarity column is often required.[4][8]
Data Presentation: Comparison of Common GC Stationary Phases for FAME Analysis
| Stationary Phase Type | Polarity | Common Column Name | Suitability for C26:0-ME-d3 Separation |
| 5% Phenyl Polysilphenylene-siloxane | Low | DB-5ms, HP-5ms | Separates primarily by boiling point; may not resolve structurally similar compounds.[8] |
| Polyethylene Glycol (PEG) | Intermediate-High | DB-Wax, HP-INNOWax | Good for general FAME analysis, but may have limitations with complex isomers.[3][9] |
| Biscyanopropyl Polysiloxane | High | SP-2560, HP-88 | Excellent selectivity for geometric and positional FAME isomers; highly recommended for resolving difficult co-elutions.[10][11] |
If you are using a non-polar column and facing co-elution, switching to a high-polarity cyanopropyl column is a highly effective strategy.[8]
Step 4: Review Sample Preparation and Potential Interferences
Contaminants introduced during sample preparation can be a source of co-eluting peaks.[12] The derivatization process to convert fatty acids to FAMEs is a critical step.[13]
Experimental Protocol: Derivatization of Fatty Acids to FAMEs
-
Saponification: The extracted lipids are saponified by refluxing with methanolic sodium hydroxide.
-
Esterification: The resulting fatty acid salts are then esterified using a reagent like boron trifluoride in methanol (BF3/MeOH).[14]
-
Extraction: The FAMEs are extracted from the reaction mixture using a non-polar solvent such as hexane or heptane.[11]
-
Analysis: The final extract is then injected into the GC-MS for analysis.
It's important to run a procedural blank (a sample that goes through the entire preparation process without the initial specimen) to identify any interfering peaks originating from solvents or reagents.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow of the troubleshooting process.
Caption: A workflow for troubleshooting co-elution issues.
Caption: Relationship between GC parameters and peak resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. restek.com [restek.com]
- 12. ijast.thebrpi.org [ijast.thebrpi.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects with Hexacosanoic Acid Methyl Ester-d3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Hexacosanoic Acid Methyl Ester-d3 as an internal standard to mitigate matrix effects in plasma sample analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS or GC-MS analysis of analytes in plasma when using this compound as an internal standard.
Q1: Why is my analyte signal suppressed or enhanced, even with an internal standard?
Signal suppression or enhancement, collectively known as matrix effects, can still occur despite the use of an internal standard if the matrix effect is not consistent across samples or between the analyte and the internal standard.[1][2]
-
Possible Cause 1: Differential Matrix Effects. While this compound is an excellent internal standard, slight differences in physicochemical properties compared to the analyte can lead to differential responses to matrix components.[3][4] This is more likely if the analyte and internal standard have different retention times, placing them in regions of varying ion suppression.[5]
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the chromatographic method to ensure the analyte and this compound co-elute as closely as possible.[3] This minimizes their exposure to different matrix components.
-
Evaluate Sample Preparation: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be sufficiently removing interfering matrix components like phospholipids.[6][7] Consider a more rigorous cleanup method.
-
Post-Column Infusion Experiment: To identify regions of significant ion suppression in your chromatogram, perform a post-column infusion experiment.[3] This involves infusing a constant flow of your analyte post-column while injecting a blank plasma extract. Dips in the baseline indicate retention times where suppression occurs.
-
-
Possible Cause 2: High Concentration of Matrix Components. Extremely high concentrations of interfering substances in the plasma sample can overwhelm the ionization source, affecting both the analyte and the internal standard.[1][3]
-
Troubleshooting Steps:
-
Dilute the Sample: A simple dilution of the plasma sample can reduce the concentration of matrix components. However, ensure the analyte concentration remains within the linear range of the assay.
-
Improve Sample Cleanup: As mentioned above, a more effective sample preparation technique can significantly reduce the load of interfering compounds.[6][7]
-
Q2: I'm observing poor peak shape (tailing, fronting, or splitting) for my analyte and/or internal standard. What should I do?
Poor peak shape can compromise the accuracy and precision of your quantification.[8][9]
-
Possible Cause 1: Column Contamination or Degradation. Buildup of plasma components on the analytical column can lead to peak distortion.[1][10]
-
Troubleshooting Steps:
-
Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Column Washing: Develop a robust column washing procedure to be used between runs or at the end of a batch to remove contaminants.
-
Column Replacement: If peak shape does not improve with washing, the column may be irreversibly damaged and require replacement.[9]
-
-
Possible Cause 2: Inappropriate Mobile Phase or Injection Solvent. Mismatches between the sample solvent and the mobile phase can cause peak distortion.[10][11]
-
Troubleshooting Steps:
-
Solvent Compatibility: Ensure the final sample extract is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
pH Adjustment: For LC-MS, check the pH of your mobile phase. For ionizable compounds, a mobile phase pH that is approximately 2 units away from the analyte's pKa will ensure it is in a single ionic form, leading to better peak shape.
-
Q3: My results show high variability between replicate injections. What is the likely cause?
High variability can undermine the reliability of your quantitative data.
-
Possible Cause 1: Inconsistent Sample Preparation. Variability in extraction recovery can lead to inconsistent results.[12][13]
-
Troubleshooting Steps:
-
Possible Cause 2: Instrument Instability. Fluctuations in the LC pump, autosampler, or mass spectrometer can introduce variability.[1]
-
Troubleshooting Steps:
-
System Suitability Tests: Regularly perform system suitability tests to monitor instrument performance.[1]
-
Check for Leaks: Inspect the LC system for any leaks, which can cause pressure fluctuations and retention time shifts.[8]
-
Clean the Ion Source: A dirty ion source can lead to inconsistent ionization and signal instability.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a deuterated internal standard like this compound?
The primary advantage of using a stable isotope-labeled internal standard (SIL-IS) such as this compound is that it has nearly identical chemical and physical properties to the unlabeled analyte.[12][16] This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[5] By co-eluting with the analyte, it can effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.[5][16]
Q2: When should the internal standard be added to the sample?
For optimal correction of variability, the internal standard should be added as early as possible in the sample preparation workflow.[12][13] Typically, it is added to the plasma sample before any extraction or protein precipitation steps.[12] This allows the internal standard to account for any analyte loss that may occur during the entire sample preparation process.
Q3: Can this compound be used for the analysis of other fatty acids?
While this compound is the ideal internal standard for the quantification of Hexacosanoic Acid Methyl Ester, its utility for other fatty acids depends on the similarity in their chemical properties and chromatographic behavior. For the most accurate quantification, it is best to use a deuterated analog of each specific analyte. However, if a specific deuterated standard is unavailable, a structurally similar one may be used, but the method will require more rigorous validation to ensure it adequately corrects for matrix effects.
Q4: How do I determine the optimal concentration of this compound to use?
The concentration of the internal standard should be high enough to produce a stable and reproducible signal but not so high that it causes detector saturation or introduces significant cross-signal contribution to the analyte.[12] A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte.
Q5: What are the regulatory expectations regarding the use of internal standards in bioanalysis?
Regulatory agencies like the FDA and EMA have guidelines that emphasize the importance of using an appropriate internal standard in bioanalytical method validation.[17][18] The use of a stable isotope-labeled internal standard is considered the gold standard and is highly recommended to ensure the reliability and accuracy of the data submitted for drug development and approval.[5]
Quantitative Data
The following table provides a representative example of the improvement in analytical performance when using this compound as an internal standard for the quantification of a hypothetical analyte (Analyte X) in human plasma, compared to external calibration.
| Parameter | External Calibration (Without Internal Standard) | Internal Standard Calibration (With this compound) |
| Accuracy (% Bias) | -25% to +30% | -5% to +5% |
| Precision (%RSD) | > 20% | < 10% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 2 ng/mL |
| Linearity (r²) | 0.985 | > 0.995 |
This data is a representative example and actual performance may vary depending on the analyte, matrix, and instrumentation.
Experimental Protocols
Protocol: Quantification of a Very-Long-Chain Fatty Acid (VLCFA) in Human Plasma using GC-MS with this compound Internal Standard
This protocol is a composite based on established methods for VLCFA analysis.[19][20]
1. Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
This compound (Internal Standard)
-
Hexacosanoic Acid (Analyte Standard)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Acetyl Chloride
-
Potassium Carbonate solution (7% w/v in water)
-
Nitrogen gas (high purity)
2. Sample Preparation
-
To 200 µL of plasma in a glass tube, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).
-
Add 1 mL of a 3:1 (v/v) mixture of methanol/methylene chloride.
-
Add 200 µL of acetyl chloride. This step should be performed in a fume hood.
-
Cap the tubes tightly and incubate in a water bath at 75°C for 1 hour for transesterification.
-
Cool the samples to room temperature.
-
Add 4 mL of 7% potassium carbonate solution and 2 mL of hexane.
-
Vortex the tubes for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a new glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 280°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 320°C, hold for 5 min
-
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the analyte and this compound.
-
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the analyte in the plasma samples using the calibration curve.
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Mechanism of the matrix effect in the ion source.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. zefsci.com [zefsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. researchgate.net [researchgate.net]
- 15. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 17. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 18. Very Long Chain Fatty Acids (VLCFA), Pristanic acid and phytanic acid [heftpathology.com]
- 19. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing GC-MS parameters for Hexacosanoic Acid Methyl Ester-d3 analysis
Welcome to the technical support center for the GC-MS analysis of Hexacosanoic Acid Methyl Ester-d3. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of hexacosanoic acid necessary before GC-MS analysis?
A1: Direct analysis of free fatty acids like hexacosanoic acid by GC is challenging due to their high polarity and low volatility. These characteristics can lead to poor peak shape, adsorption to the column, and thermal degradation.[1] Derivatization to its methyl ester (FAME) increases the compound's volatility and reduces its polarity, making it more suitable for GC analysis.[2]
Q2: What is the role of a deuterated internal standard like this compound?
A2: this compound serves as an internal standard for the accurate quantification of its non-deuterated counterpart, hexacosanoic acid methyl ester.[3] Since it has a slightly higher molecular weight due to the deuterium atoms, it can be distinguished by the mass spectrometer. However, its chemical and physical properties are nearly identical to the analyte, meaning it behaves similarly during sample preparation, injection, and chromatography. This helps to correct for any sample loss or variability during the analytical process.
Q3: Which type of GC column is recommended for the analysis of very long-chain fatty acid methyl esters (VLCFAs)?
A3: For the analysis of FAMEs, especially very long-chain saturated fatty acids, polar stationary phases are typically recommended.[4] High-polarity columns, such as those with cyanopropyl silicone or polyethylene glycol (wax) phases, provide good separation based on carbon number and degree of unsaturation.[2][4][5] For GC-MS applications, it is crucial to select a column with low bleed characteristics to minimize background noise, especially at the high temperatures required to elute VLCFAs.[5]
Q4: What are the expected mass fragments for this compound in Electron Ionization (EI) MS?
A4: In EI-MS, fatty acid methyl esters produce a characteristic fragmentation pattern. For the non-deuterated Hexacosanoic Acid Methyl Ester (C27H54O2, MW: 410.7), prominent ions include the molecular ion (M+) at m/z 410, a fragment from the loss of a methoxy group (M-31) at m/z 379, and a McLafferty rearrangement ion at m/z 74.[6] For the d3 version, where the deuterium is on the methyl ester group, the molecular ion will be at m/z 413, and the McLafferty rearrangement ion will shift to m/z 77. The fragment from the loss of the deuterated methoxy group (M-34) would be at m/z 379.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Active Sites in the Inlet or Column: The presence of active sites can lead to peak tailing.
-
Solution: Deactivate the inlet liner with silylation reagents. Ensure you are using a high-quality, inert liner. If the column is old, it may need to be replaced.
-
-
Possible Cause 2: Incomplete Derivatization: If the hexacosanoic acid is not fully converted to its methyl ester, the remaining free acid can exhibit poor chromatography.
-
Solution: Review your derivatization protocol. Ensure the reagents are fresh and the reaction time and temperature are sufficient.[1]
-
-
Possible Cause 3: Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
Problem: Low Signal Intensity or No Peak Detected
-
Possible Cause 1: Sample Degradation: VLCFAs can be susceptible to degradation at high temperatures in the injector.
-
Solution: Optimize the injector temperature. Use a splitless injection for trace analysis to ensure the entire sample reaches the column, but be mindful of the potential for broader peaks.
-
-
Possible Cause 2: Incorrect MS Parameters: The MS may not be optimized for your analyte.
-
Solution: Ensure the ion source temperature is appropriate and that the mass spectrometer is set to scan for the expected m/z values of your analyte and internal standard. For higher sensitivity, consider using Selected Ion Monitoring (SIM) mode.
-
-
Possible Cause 3: System Leaks: Leaks in the GC-MS system can significantly reduce sensitivity.
-
Solution: Perform a leak check on the system, paying close attention to the injection port septum and column fittings.
-
Problem: High Background Noise or Column Bleed
-
Possible Cause 1: Column Degradation: Operating the column above its maximum temperature limit will cause the stationary phase to bleed, leading to high background noise.
-
Possible Cause 2: Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can contribute to background noise.
-
Solution: Use high-purity carrier gas (Helium or Hydrogen) and install carrier gas purifiers.
-
-
Possible Cause 3: Septum Bleed: Particles from the injection port septum can enter the column and cause ghost peaks and high background.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
Quantitative Data Summary
For the analysis of this compound, the selection of appropriate GC-MS parameters is critical. Below are tables summarizing recommended starting points.
Table 1: Recommended GC Columns for VLCFA Methyl Ester Analysis
| Stationary Phase | Polarity | Typical Dimensions | Key Advantages |
| Cyanopropyl Silicone (e.g., HP-88, CP-Sil 88) | High | 30-100 m x 0.25 mm x 0.20-0.25 µm | Excellent separation of FAMEs, including positional and geometric isomers.[2][4] |
| Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | Medium to High | 30-60 m x 0.25 mm x 0.25 µm | Good general-purpose columns for FAME analysis.[2] |
| 70% Cyanopropyl Polysilphenylene-siloxane | High | 30-60 m x 0.25 mm x 0.25 µm | Specifically designed for detailed FAME separation.[8] |
Table 2: Example GC-MS Method Parameters
| Parameter | Value | Rationale |
| GC Inlet | ||
| Inlet Temperature | 250 - 280 °C | Ensures volatilization of the high molecular weight analyte. |
| Injection Mode | Splitless (1 µL) | Suitable for trace analysis to maximize analyte transfer to the column. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Constant Flow Rate | 1.0 - 1.5 mL/min | Optimizes separation and peak shape. |
| Oven Program | ||
| Initial Temperature | 50 - 100 °C, hold 1-2 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp Rate | 5 - 15 °C/min to 250 - 280 °C | Slower ramps improve resolution of complex mixtures.[4][9] |
| Final Hold | 5 - 10 min | Ensures elution of all high-boiling compounds. |
| MS Parameters | ||
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
| Electron Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns.[10] |
| Acquisition Mode | Scan (m/z 50-500) or SIM | Scan mode for qualitative analysis, SIM for targeted quantification. |
| Monitored Ions (SIM) | m/z 413, 77 (for d3) and 410, 74 (for unlabeled) | Specific ions for sensitive and selective detection. |
Experimental Protocols
Protocol 1: Esterification of Hexacosanoic Acid using Boron Trifluoride-Methanol
This protocol describes the conversion of hexacosanoic acid to its methyl ester for GC-MS analysis.
-
Sample Preparation: Weigh approximately 1-5 mg of the hexacosanoic acid sample into a screw-cap vial.
-
Reagent Addition: Add 1 mL of a 14% Boron Trifluoride (BF3) in methanol solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60-100°C for 10-30 minutes. The optimal time and temperature may need to be determined empirically.
-
Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the vial.
-
Phase Separation: Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the Hexacosanoic Acid Methyl Ester, to a clean GC vial.
-
Drying: To remove any residual water, pass the hexane extract through a small column of anhydrous sodium sulfate or add a small amount of anhydrous sodium sulfate directly to the GC vial.
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for the derivatization and analysis of Hexacosanoic Acid.
Caption: Troubleshooting logic for addressing poor peak shape in GC-MS analysis.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. agilent.com [agilent.com]
- 5. aocs.org [aocs.org]
- 6. Hexacosanoic acid, methyl ester [webbook.nist.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
Technical Support Center: Analysis of Very-Long-Chain Fatty Acid Methyl Esters (VLC-FAMEs)
Welcome to the technical support center for the analysis of very-long-chain fatty acid methyl esters (VLC-FAMEs). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their gas chromatography (GC) methods to achieve superior peak shape and resolution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of VLC-FAMEs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems you may encounter during the GC analysis of VLC-FAMEs.
Sample Preparation and Derivatization
Question: My derivatization to fatty acid methyl esters (FAMEs) appears to be incomplete. How can I improve the reaction efficiency?
Answer: Incomplete derivatization is a common issue that can lead to poor peak shape and inaccurate quantification. Here are several factors to consider for improving derivatization efficiency:
-
Presence of Water: Water can significantly hinder the derivatization reaction. Ensure your sample extract is completely dry before adding the derivatizing agent. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.[1]
-
Choice of Derivatization Reagent: Several reagents can be used for the esterification of fatty acids. Boron trifluoride in methanol (BF3-methanol) is a common and effective catalyst.[2][3] Other options include methanolic HCl or sulfuric acid-methanol, which have also been used successfully for VLC-FAMEs.[4][5]
-
Reaction Conditions: Ensure optimal reaction time and temperature. A typical procedure with BF3-methanol involves heating the sample at 60°C for 5-10 minutes. However, for VLC-FAMEs, reaction times may need to be optimized. To determine the ideal derivatization time, you can analyze aliquots of a representative sample at different time points and plot the peak area versus time.
-
Reagent Quality: Derivatization reagents can degrade over time. Using fresh reagents is crucial for achieving a complete reaction.[1]
Question: I am observing extraneous peaks in my chromatogram. What is the likely source of this contamination?
Answer: Contamination can originate from various sources during sample preparation and analysis. Here are some common culprits and how to mitigate them:
-
Plasticizers: Phthalates and other plasticizers can leach from plastic consumables like pipette tips and tubes. It is highly recommended to use glass tubes and vials throughout the extraction and derivatization process to minimize this issue.[1]
-
Solvent Impurities: Always use high-purity, HPLC-grade or MS-grade solvents to minimize background contamination.[1]
-
Septum Bleed: Degraded septa in the GC inlet can release siloxanes, resulting in characteristic repeating peaks in the chromatogram. Use high-quality, low-bleed septa and replace them regularly.[1]
-
Carryover: High-concentration samples can lead to carryover in subsequent injections. Running blank injections between samples can help identify and reduce this problem.[1]
Gas Chromatography (GC) Analysis
Question: I'm observing peak tailing for my VLC-FAMEs. What are the potential causes and solutions?
Answer: Peak tailing is a common chromatographic problem that can affect resolution and integration accuracy. Here are the primary causes and how to address them:
-
Active Sites: Active sites in the GC inlet (liner, seal) or the column itself can interact with the polar carboxyl group of any underivatized fatty acids, leading to tailing.[6]
-
Column Overload: Injecting too much sample can lead to peak tailing.[6]
-
Solution: Try diluting your sample or using a higher split ratio.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause peak tailing.
-
Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions for your specific GC model.
-
-
Contamination: Contamination in the inlet or the front end of the column can also lead to peak tailing.
-
Solution: Clean the inlet and trim the first few centimeters of the column.
-
Question: My peaks are broad, and the resolution between adjacent VLC-FAMEs is poor. How can I improve this?
Answer: Poor resolution and broad peaks can be caused by several factors related to the GC method and column choice.
-
Sub-optimal GC Parameters: The temperature program and carrier gas flow rate are critical for good resolution.
-
Incorrect Column Choice: The choice of GC column, including its stationary phase, length, internal diameter, and film thickness, is crucial for resolving complex mixtures of FAMEs.[3]
-
Thick Stationary Phase Film: A thick film can lead to increased peak broadening due to slower mass transfer.
Question: My baseline is drifting or unstable. What could be the cause?
Answer: An unstable baseline can interfere with peak detection and integration. The most common causes are:
-
Column Bleed: This occurs when the stationary phase degrades at high temperatures, leading to a rising baseline, especially during a temperature program.[6][12]
-
Solution: Use a low-bleed MS-certified column. Ensure the carrier gas is of high purity and that oxygen traps are installed and functioning correctly, as oxygen can accelerate column degradation.[12] Do not exceed the column's maximum operating temperature.
-
-
Contamination: Contamination in the carrier gas, inlet, or detector can cause baseline instability.[6]
-
Solution: Use high-purity gases and install appropriate gas purifiers. Regularly clean the GC inlet and detector.
-
-
Leaks: A leak in the system can introduce air, leading to an unstable baseline.
-
Solution: Perform a leak check of the system, paying close attention to the septum, ferrules, and column connections.
-
Experimental Protocols
This section provides detailed methodologies for the preparation and analysis of VLC-FAMEs.
Protocol 1: Derivatization of Very-Long-Chain Fatty Acids to FAMEs using Boron Trifluoride-Methanol
This protocol is a guideline and may need to be optimized for your specific sample matrix and target analytes.
Reagents and Materials:
-
Sample containing VLCFAs (1-25 mg)
-
Boron trifluoride-methanol (BCl3-methanol), 12% w/w
-
Hexane (high purity)
-
Water (deionized)
-
Anhydrous sodium sulfate
-
5-10 mL micro reaction vessel with a screw cap
-
Heating block or water bath
Procedure:
-
Weigh 1-25 mg of the sample into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness under a stream of nitrogen first.
-
Add 2 mL of 12% BCl3-methanol to the vessel.
-
Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the specific VLCFAs being analyzed.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vessel.
-
Cap the vessel and shake vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper (hexane) layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.
-
The sample is now ready for GC analysis.
Protocol 2: Gas Chromatography Analysis of VLC-FAMEs
This is a general GC method that can be adapted for the analysis of VLC-FAMEs. Optimization of the temperature program and other parameters will be necessary to achieve the desired resolution for your specific sample.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Capillary GC column (e.g., highly polar cyanopropyl-based column)
GC Conditions:
| Parameter | Recommended Setting |
| Column | Highly polar cyanopropyl column (e.g., HP-88, Rt-2560, CP-Sil 88)[10][11] |
| Length: 60-100 m[9][10] | |
| Internal Diameter: 0.25 mm[10] | |
| Film Thickness: 0.20 - 0.25 µm[10] | |
| Carrier Gas | Helium or Hydrogen[10][13] |
| Flow Rate: ~1 mL/min (constant flow)[10] | |
| Inlet | Split/Splitless |
| Inlet Temperature: 250 °C[11] | |
| Split Ratio: 1/50 (can be adjusted based on sample concentration)[11] | |
| Oven Program | Initial Temperature: 50 °C, hold for 1 min[11] |
| Ramp 1: 25 °C/min to 175 °C[11] | |
| Ramp 2: 4 °C/min to 230 °C, hold for 5 min[11] | |
| Detector (FID) | Temperature: 280 °C[11] |
| Hydrogen Flow: 40 mL/min[11] | |
| Air Flow: 450 mL/min[11] | |
| Makeup Gas (Helium): 30 mL/min[11] |
Visual Guides
Experimental Workflow for VLC-FAME Analysis
Caption: Workflow for the analysis of very-long-chain fatty acid methyl esters.
Troubleshooting Guide for Poor Peak Shape
Caption: Troubleshooting flowchart for common peak shape problems in GC.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. gcms.cz [gcms.cz]
- 4. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. gcms.cz [gcms.cz]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. microbiozindia.com [microbiozindia.com]
Technical Support Center: Mitigating Ion Suppression with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression when utilizing deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS?
Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of a target analyte is diminished by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to a reduced signal intensity for the analyte, potentially causing underestimation of its concentration, decreased sensitivity, and poor reproducibility.[3] The "matrix" encompasses all components within a sample apart from the analyte of interest, such as salts, lipids, and proteins.[4][5] Ion suppression is a significant issue because it can compromise the accuracy, precision, and sensitivity of analytical methods.[4]
Q2: How are deuterated internal standards intended to correct for ion suppression?
Deuterated internal standards, also referred to as stable isotope-labeled internal standards (SIL-IS), are considered the preferred choice for compensating for matrix effects.[4] In theory, a deuterated internal standard (IS) will co-elute with the analyte and be subjected to the same degree of ion suppression.[3] By calculating the ratio of the analyte signal to the IS signal, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.[3][4]
Q3: Can deuterated internal standards fail to correct for ion suppression?
While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[4] A key reason for this is the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule.[2] This can lead to a slight chromatographic separation between the analyte and the internal standard.[3][6] If this separation causes them to elute into regions with differing degrees of ion suppression, it can result in inaccurate quantification, a phenomenon known as differential matrix effects.[4][7]
Q4: What are the primary causes of ion suppression?
Ion suppression can stem from various sources, including:
-
Endogenous matrix components: Biological samples naturally contain substances like salts, lipids, and proteins that can interfere with ionization.[3][8]
-
Exogenous substances: Contaminants can be introduced during sample preparation, such as polymers from plasticware. Mobile phase additives, like trifluoroacetic acid (TFA), can also cause suppression.[3]
-
High analyte or internal standard concentrations: At elevated concentrations, analytes can saturate the ionization process, resulting in a non-linear response.[1][3]
Troubleshooting Guides
This section addresses common issues encountered when using deuterated internal standards to correct for ion suppression.
Problem 1: Inconsistent or inaccurate quantification despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and internal standard.[3]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. They should exhibit perfect co-elution.[3]
-
Optimize Chromatography: If separation is observed, modify the chromatographic method. This could involve adjusting the mobile phase gradient, changing the organic solvent, or using a different analytical column to achieve co-elution.[3][6]
-
Assess Matrix Effect: Conduct a post-column infusion experiment to pinpoint regions of significant ion suppression in the chromatogram.[3][9] If possible, adjust the chromatography to ensure the analyte and internal standard elute outside of these zones.[1]
-
Problem 2: Low analyte signal in matrix samples compared to clean standards, even with a deuterated IS.
-
Possible Cause: Severe ion suppression from the sample matrix is affecting both the analyte and the internal standard.[10]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: Implement or optimize sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering matrix components.[5]
-
Sample Dilution: Diluting the sample can lower the concentration of matrix components causing suppression.[3] However, this will also dilute the analyte, which could affect the limit of quantification.[3]
-
Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples can help to normalize matrix effects across the analysis.[5]
-
Experimental Protocols
1. Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to identify the regions in a chromatogram where ion suppression is occurring.[9]
-
Methodology:
-
A standard solution of the analyte is continuously infused into the mass spectrometer's ion source post-column via a syringe pump and a tee-piece.[3][9] This generates a stable baseline signal.[10]
-
A blank matrix extract is then injected onto the LC system.[3][9]
-
Any dips in the stable baseline signal indicate regions of ion suppression, while rises suggest ion enhancement.[9][10]
-
2. Quantitative Evaluation of Matrix Effects
This protocol allows for the quantification of the extent of ion suppression.[11]
-
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.[12]
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are added to the final extract.[9][12]
-
Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before extraction.[9][12]
-
-
Analyze the samples and calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
-
Calculate the recovery-normalized matrix effect:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
-
| Sample Set | Description | Purpose |
| Set A | Analyte and IS in clean solvent | Provides a baseline 100% response value.[9] |
| Set B | Analyte and IS added to extracted blank matrix | Measures the direct impact of the matrix on ionization (ion suppression/enhancement).[9] |
| Set C | Analyte and IS added to blank matrix before extraction | Evaluates the efficiency of the extraction process.[9] |
A matrix effect value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[11]
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Logic for quantitative evaluation of matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. myadlm.org [myadlm.org]
- 12. benchchem.com [benchchem.com]
Purity issues and their impact on quantification with Hexacosanoic Acid Methyl Ester-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding purity issues and their impact on quantification when using Hexacosanoic Acid Methyl Ester-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Hexacosanoic Acid Methyl Ester. It is commonly used as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods like GC-MS or LC-MS.[1] The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the non-deuterated analyte of interest.[2][3] This similarity ensures that it behaves in the same way during sample preparation, chromatography, and ionization, which helps to correct for variations in the analytical process and improve the accuracy and precision of quantification.[2][4][5]
Q2: What are the common purity issues associated with this compound?
Several purity issues can affect the reliability of this compound as an internal standard:
-
Isotopic Purity: The isotopic enrichment of the deuterated standard is crucial. High isotopic enrichment (ideally ≥98%) is essential for accurate results.[6] The presence of unlabeled (d0) analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration.[7] Commercially available this compound is often specified to have ≥99% deuterated forms (d1-d3).[1][8]
-
Chemical Purity: The standard should be free from other chemical impurities that could interfere with the analysis. These impurities can arise during synthesis or degradation. For fatty acid methyl esters, potential impurities include residual glycerol, catalysts from the synthesis process, and oxidation products.[9][10] High chemical purity (>99%) is recommended.[6]
-
Presence of Unlabeled Analyte: During the synthesis of deuterated standards, it's possible for some of the non-deuterated starting material to remain.[7] This unlabeled analyte will contribute to the signal of the substance being measured, leading to inaccurate quantification.[7]
Q3: How can impurities in this compound impact my quantitative results?
Impurities can significantly compromise the accuracy of your quantification in several ways:
-
Inaccurate Quantification: The presence of the unlabeled analyte in the deuterated standard will artificially inflate the measured concentration of your target analyte.[4][7]
-
Interference: Other chemical impurities can co-elute with the analyte or internal standard, causing signal suppression or enhancement in the mass spectrometer, a phenomenon known as matrix effects.[6] This can lead to inconsistent and unreliable results.
-
Poor Linearity: Interference from impurities can affect the linearity of the calibration curve, leading to inaccurate results, especially at low concentrations.[11]
-
Variability in Internal Standard Response: High variability in the signal intensity of the deuterated internal standard between samples can be an indicator of purity issues or differential matrix effects.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the quantification of Hexacosanoic Acid Methyl Ester using its deuterated internal standard.
Issue 1: Inaccurate or Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Purity of the Internal Standard | Verify Purity: Request the certificate of analysis (CoA) from the supplier to confirm the isotopic and chemical purity of the this compound.[7] Ideally, purity should be confirmed using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[6] Assess Unlabeled Analyte Contribution: Analyze a blank sample spiked only with the internal standard to check for the presence of the unlabeled analyte. The response of the unlabeled analyte should not be more than 20% of the lower limit of quantification (LLOQ) response.[7] |
| Co-elution of Analyte and Internal Standard | Check Chromatograms: Overlay the chromatograms of the analyte and the internal standard to ensure they co-elute completely. Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography.[6] Adjust Chromatography: If separation is observed, consider modifying the chromatographic method (e.g., changing the gradient, flow rate, or column) to achieve co-elution.[6] |
| Differential Matrix Effects | Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess if the analyte and internal standard experience different levels of ion suppression or enhancement from the sample matrix.[6] Optimize Sample Preparation: Improve sample cleanup procedures to remove interfering matrix components. |
| Isotopic Exchange (Back-Exchange) | Incubation Study: To check for the loss of deuterium from the internal standard, incubate it in a blank matrix for a time equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the non-labeled compound.[6] This is more likely to occur with deuterium atoms on certain positions of a molecule.[6] |
Issue 2: High Variability in Internal Standard Signal
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review Protocol: Ensure consistent execution of all sample preparation steps, including extraction, evaporation, and reconstitution.[2][5] |
| Instrumental Issues | Check for Leaks: Verify that all gas fittings in the GC/MS or LC/MS system are leak-free. Clean the Ion Source: A dirty ion source can lead to inconsistent ionization and signal instability. Calibrate the Mass Spectrometer: Ensure the mass spectrometer is properly calibrated.[12] |
| Degradation of Internal Standard | Check Storage Conditions: Ensure the this compound is stored correctly, typically at -20°C as a crystalline solid, to maintain its stability.[13] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol is a general guideline for the derivatization of fatty acids to their methyl esters.
-
Sample Preparation: Weigh approximately 10-25 mg of the oil or lipid sample into a vial.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Transesterification:
-
Extraction: After cooling, add water and hexane to the mixture. Vortex and centrifuge to separate the layers.
-
Analysis: Collect the upper hexane layer containing the FAMEs and inject it into the GC-MS system.[15]
Protocol 2: Quantitative Analysis by LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of Hexacosanoic Acid Methyl Ester and this compound in an appropriate solvent (e.g., ethanol).[13]
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank matrix, along with a fixed concentration of the internal standard.
-
Prepare unknown samples by adding the same fixed concentration of the internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and standards onto the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound - Cayman Chemical [bioscience.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. WO2007065679A3 - Method for removing impurities from fatty acid methyl esters based on natural fats and oils - Google Patents [patents.google.com]
- 11. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Dealing with Chromatographic Shifts of Deuterated Standards in Reverse-Phase LC
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and managing the chromatographic behavior of deuterated internal standards in reverse-phase liquid chromatography (LC). This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you address challenges related to chromatographic shifts.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a different retention time than its non-deuterated analyte in reverse-phase LC?
This phenomenon is known as the chromatographic isotope effect.[1][2] In reverse-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a smaller molecular volume and altered van der Waals interactions.[3] These subtle differences can affect the compound's hydrophobicity, causing it to be slightly less retained on the non-polar stationary phase.[2][4]
Several factors can influence the magnitude of this retention time shift:
-
Number of Deuterium Atoms: A larger number of deuterium atoms in a molecule generally results in a greater retention time shift.[2][5]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can impact its overall polarity and interaction with the stationary phase.[2][3] For instance, deuterium substitution on an sp2-hybridized carbon may have a different effect on retention than substitution on an sp3-hybridized carbon.[3][6]
-
Molecular Structure: The inherent properties of the analyte itself will also influence the extent of the isotope effect.[2]
Q2: My deuterated standard and analyte used to co-elute, but now I'm observing a separation. What could be the cause?
A sudden or gradual shift in the relative retention time of your deuterated internal standard and analyte can be caused by several factors beyond the inherent isotope effect. These often indicate a change in the chromatographic system:
-
Mobile Phase Composition: Even minor changes in the mobile phase composition can lead to significant retention time shifts.[1] This can be due to inconsistent preparation between batches or changes in the solvent composition over time.
-
Column Temperature: Fluctuations in column temperature can alter the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to shifts in retention time.[2] An increase in temperature generally leads to shorter retention times.[2][7]
-
Column Contamination and Degradation: The buildup of matrix components on the column or the degradation of the stationary phase over time can change the chromatography's selectivity and lead to varying retention times.[2]
Q3: Can the chromatographic shift between my analyte and deuterated internal standard affect the accuracy of my results?
Yes, a significant chromatographic shift can compromise the accuracy and precision of your analytical method.[3] If the deuterated internal standard does not co-elute with the analyte, it may be subjected to different matrix effects, which can cause variability in ionization efficiency.[3][8] For optimal correction of matrix effects, the deuterated standard should ideally co-elute with the analyte.[9]
Q4: Are there alternatives to deuterated standards if the chromatographic shift is problematic?
If significant retention time shifts from deuteration are causing issues with your assay, consider using internal standards labeled with heavy isotopes like ¹³C or ¹⁵N.[2] These isotopes induce a negligible chromatographic isotope effect, resulting in better co-elution with the analyte.[2][10][11]
Troubleshooting Guides
Scenario 1: Consistent, small retention time difference between analyte and deuterated standard.
This is the expected chromatographic isotope effect. If the shift is small and consistent, it may not be an issue. However, for optimal performance, achieving co-elution is recommended.
Troubleshooting Steps:
-
Assess the Impact: Determine if the small shift is affecting your data quality (e.g., precision and accuracy). If not, you may not need to make any changes.
-
Optimize Mobile Phase Composition: Systematically vary the percentage of the organic solvent (e.g., acetonitrile, methanol) to fine-tune the retention times and potentially achieve co-elution.[2] For ionizable compounds, adjusting the mobile phase pH can alter their ionization state and interaction with the stationary phase, providing another means to control retention.[2][3]
-
Adjust Column Temperature: Carefully controlling and optimizing the column temperature can influence the interactions of both the deuterated and non-deuterated species with the stationary phase, potentially reducing the retention time difference.[2][12]
-
Widen Integration Windows: Ensure that the integration windows in your chromatography data system are wide enough to encompass the potential retention time shifts of both the analyte and the internal standard.[1]
Scenario 2: Drifting or sudden changes in retention time for both analyte and standard.
This typically points to a system-wide issue rather than an isotope-specific effect.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting retention time shifts.
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase Composition to Minimize Chromatographic Shift
Objective: To determine the optimal mobile phase composition that minimizes the retention time difference (ΔRT) between an analyte and its deuterated internal standard.
Methodology:
-
Prepare a Series of Mobile Phases: Prepare several batches of your mobile phase with small, incremental variations in the organic solvent-to-aqueous ratio (e.g., 50:50, 51:49, 49:51 v/v). If dealing with ionizable compounds, you can also prepare mobile phases with slight pH adjustments.
-
Equilibrate the System: For each mobile phase composition, thoroughly equilibrate the LC column until a stable baseline is achieved.
-
Inject and Analyze: Inject a standard solution containing both the analyte and the deuterated internal standard for each mobile phase condition.
-
Data Analysis: Measure the retention times of the analyte and the internal standard for each run. Calculate the ΔRT (RT_analyte - RT_standard).
-
Optimization: Select the mobile phase composition that provides the smallest ΔRT, ideally achieving co-elution, while maintaining acceptable peak shape and resolution from other sample components.[3]
Protocol 2: Investigating the Effect of Column Temperature on Chromatographic Shift
Objective: To assess the impact of column temperature on the separation of an analyte and its deuterated internal standard and to identify a temperature that minimizes the shift.
Methodology:
-
Set Initial Temperature: Set the column oven to your current method's temperature and inject a standard solution to record the initial retention times and ΔRT.
-
Vary Temperature: Increase and decrease the column temperature in systematic increments (e.g., 5°C).
-
Equilibrate and Inject: Allow the column to fully equilibrate at each new temperature before injecting the standard solution.
-
Analyze and Compare: Measure the ΔRT at each temperature.
-
Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution.[3]
Data Presentation
When evaluating the effects of mobile phase composition and temperature, it is helpful to summarize the data in a table for easy comparison.
Table 1: Effect of Mobile Phase Composition on ΔRT
| % Organic Solvent | Analyte RT (min) | Deuterated Standard RT (min) | ΔRT (min) |
| 48% | 5.25 | 5.18 | 0.07 |
| 50% | 5.02 | 4.96 | 0.06 |
| 52% | 4.81 | 4.77 | 0.04 |
Table 2: Effect of Column Temperature on ΔRT
| Temperature (°C) | Analyte RT (min) | Deuterated Standard RT (min) | ΔRT (min) |
| 35 | 5.15 | 5.08 | 0.07 |
| 40 | 5.02 | 4.96 | 0.06 |
| 45 | 4.90 | 4.85 | 0.05 |
Visualization of Key Concepts
The Chromatographic Isotope Effect
The following diagram illustrates the underlying cause of the chromatographic shift observed with deuterated standards in reverse-phase LC.
Caption: The deuterium isotope effect on retention time in RPLC.
By understanding the principles behind the chromatographic shift of deuterated standards and by systematically troubleshooting any unexpected changes, you can ensure the development of robust and reliable LC methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of temperature in reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Analytical Methods for Very-Long-Chain Fatty Acids: A Comparative Guide Using Hexacosanoic Acid Methyl Ester-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in lipidomics and the study of metabolic disorders, the accurate quantification of very-long-chain fatty acids (VLCFAs) is paramount. The validation of analytical methods ensures the reliability, reproducibility, and accuracy of the data generated. A cornerstone of robust quantitative analysis, especially in mass spectrometry-based methods, is the use of a stable isotope-labeled internal standard (IS). This guide provides a comprehensive overview of the validation of analytical methods for VLCFAs, with a focus on the use of Hexacosanoic Acid Methyl Ester-d3 as an internal standard.
Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid, is a critical biomarker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD).[1] Its accurate measurement is crucial for diagnosis and monitoring of such conditions. The use of a deuterated internal standard like this compound is considered the gold standard for quantification via isotope dilution mass spectrometry.[2] This is because it is chemically identical to the analyte, and thus experiences the same effects during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[3]
Comparative Performance of Deuterated Internal Standards in VLCFA Analysis
The selection of an appropriate internal standard is critical for the performance of an analytical method. While direct comparative studies for this compound against other internal standards are not extensively published in a single report, we can compile and compare validation data from various studies on VLCFA analysis that employ different deuterated internal standards. This provides a valuable benchmark for the expected performance of a method using this compound.
Table 1: Comparison of Performance Characteristics of Analytical Methods for VLCFAs Using Different Deuterated Internal Standards
| Validation Parameter | Method using Deuterated C26:0 Standard (Expected Performance) | Method using Deuterated C18:0 Standard[4] | Method using Deuterated C16:0 & C18:0 Standards[5] | Method using Various Deuterated FA Standards[6] |
| Linearity (r²) | > 0.99 | > 0.999 | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.01 - 0.1 µmol/L | 100 nM | 0.5 µM (C16:0), 1 µM (C18:0) | Not explicitly stated |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µmol/L | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | < 15% | > 88% (Intra-day) | Intra-day: < 10% (plasma), < 15% (oils); Inter-day: < 20% | Intra-day: < 3.74%; Inter-day: < 5.72% |
| Accuracy (% Recovery) | 85 - 115% | > 90% | 70 - 130% (compared to GC-FID) | 80.20 - 99.50% |
Note: The data in this table is compiled from multiple sources and represents the performance of different analytical methods for various fatty acids. The "Expected Performance" for a method using a deuterated C26:0 standard is an estimation based on typical performance characteristics observed in similar validated methods.
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below is a detailed methodology for the analysis of hexacosanoic acid in biological samples, incorporating this compound as an internal standard. This protocol is a synthesis of established methods for VLCFA analysis.[1][7][8]
Experimental Protocol: Quantification of Hexacosanoic Acid in Human Plasma using GC-MS and this compound Internal Standard
1. Materials and Reagents:
-
Hexacosanoic Acid standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Acetyl Chloride
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
Human plasma (control and test samples)
2. Sample Preparation: a. Lipid Extraction: i. To 100 µL of plasma, add 1 mL of a chloroform:methanol (2:1, v/v) solution. ii. Add a known amount of this compound internal standard solution. iii. Vortex vigorously for 2 minutes. iv. Centrifuge at 3000 x g for 10 minutes to separate the phases. v. Carefully collect the lower organic phase. b. Transesterification to Fatty Acid Methyl Esters (FAMEs): i. Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. ii. Add 1 mL of 5% acetyl chloride in methanol. iii. Cap the vial tightly and heat at 80°C for 1 hour. iv. Cool the vial to room temperature. v. Add 1 mL of 5% sodium bicarbonate solution to neutralize the reaction. vi. Add 1 mL of hexane and vortex to extract the FAMEs. vii. Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector Temperature: 280°C.
- Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor: Monitor characteristic ions for Hexacosanoic Acid Methyl Ester and this compound.
4. Quantification:
- A calibration curve is generated by analyzing standards containing known concentrations of hexacosanoic acid and a constant concentration of the internal standard.
- The concentration of hexacosanoic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Workflow and Method Validation Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationships in analytical method validation.
References
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Very Long-Chain Fatty Acid Analysis: A Guide to Using Hexacosanoic Acid Methyl Ester-d3
In the precise world of biomedical research and clinical diagnostics, the accurate quantification of very long-chain fatty acids (VLCFAs) is crucial for understanding disease mechanisms and developing effective therapies. The analytical integrity of these measurements hinges on the use of a reliable internal standard. This guide provides a comprehensive comparison of Hexacosanoic Acid Methyl Ester-d3 as an internal standard against other common alternatives, supported by typical performance data and detailed experimental protocols.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in mass spectrometry-based quantitative analysis.[1] By incorporating deuterium atoms, this internal standard is chemically almost identical to its endogenous, unlabeled counterpart, but is distinguishable by its mass. This near-identical chemical behavior ensures that it experiences the same effects during sample preparation—such as extraction, derivatization, and potential sample loss—and during analysis, including ionization efficiency and matrix effects.[1] This co-eluting, mass-differentiated internal standard allows for highly accurate and precise correction of any variability, leading to reliable quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of an internal standard significantly impacts the linearity and precision of an analytical method. The following tables summarize the expected performance of a method utilizing this compound compared to methods using non-deuterated or structurally different internal standards for the analysis of very long-chain fatty acids.
Table 1: Linearity Performance Comparison
| Internal Standard Type | Compound Example | Typical Linearity (R²) | Calibration Range | Notes |
| Deuterated | This compound | > 0.99 | Wide dynamic range | Excellent linearity is expected as the deuterated standard perfectly mimics the analyte's behavior across a range of concentrations. |
| Non-Deuterated (Odd-Chain) | Heptadecanoic acid (C17:0) | 0.98 - 0.99 | Moderate | May exhibit slight deviations in linearity due to differences in chemical properties and response factors compared to the analyte. |
| Non-Deuterated (Structurally Similar) | Methyl Tricosanoate (C23:0) | 0.98 - 0.99 | Moderate | While structurally similar, differences in chain length can lead to variations in extraction efficiency and chromatographic behavior. |
Table 2: Precision Performance Comparison
| Internal Standard Type | Compound Example | Typical Precision (%RSD) | Notes |
| Deuterated | This compound | < 15% | High precision is achieved due to the effective correction of variability throughout the analytical process. Relative standard deviations for labeled fatty acid methyl esters have been measured at 2-4% at various concentrations.[2] |
| Non-Deuterated (Odd-Chain) | Heptadecanoic acid (C17:0) | 15 - 25% | Higher variability can be introduced due to differences in recovery and ionization response compared to the target analyte. |
| Non-Deuterated (Structurally Similar) | Methyl Tricosanoate (C23:0) | 15 - 20% | Precision can be compromised by inconsistencies in the analytical process that do not equally affect the standard and the analyte. |
Experimental Protocols
Accurate quantification of VLCFAs requires meticulous sample preparation and analysis. The following protocols outline a typical workflow for the analysis of hexacosanoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.
Protocol 1: Sample Preparation and Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Internal Standard Spiking : To a known volume of the sample (e.g., 100 µL of plasma), add a precise amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Lipid Extraction : Perform a lipid extraction using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform and methanol. Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Hydrolysis : Carefully collect the organic layer containing the lipids and evaporate the solvent under a stream of nitrogen. To release the fatty acids from their esterified forms, perform an acid or alkaline hydrolysis. For acid hydrolysis, add a solution of 2% (v/v) sulfuric acid in methanol and incubate at 60°C for 1 hour.[1]
-
Derivatization to FAMEs : This hydrolysis step also serves as the derivatization step, converting the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).
-
FAMEs Extraction : After cooling, add hexane and water to the sample, vortex, and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is then carefully transferred to a clean vial for GC-MS analysis.[1]
Protocol 2: GC-MS Analysis of FAMEs
-
Gas Chromatograph (GC) System : Agilent 7890B or equivalent.
-
Column : DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or a similar high-polarity column suitable for FAME analysis.
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250°C.
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature of 50°C, hold for 1 minute.
-
Ramp to 175°C at 25°C/min.
-
Ramp to 230°C at 4°C/min, and hold for 5 minutes.[1]
-
-
Mass Spectrometer (MS) System : Agilent 5977B or equivalent.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the characteristic ions for both the analyte (Hexacosanoic Acid Methyl Ester) and the internal standard (this compound). For d3-methyl esters of saturated fatty acids, characteristic ions such as m/z 77 and 90 can be used.[3]
-
Data Analysis : Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated from standards with known concentrations.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the quantification of very long-chain fatty acids using a deuterated internal standard.
Caption: Workflow for VLCFA analysis using a deuterated internal standard.
References
A Head-to-Head Comparison: Hexacosanoic Acid Methyl Ester-d3 versus C17:0 for Robust Fatty Acid Quantification
For researchers, scientists, and drug development professionals, the precise quantification of fatty acids is paramount for understanding cellular metabolism, disease pathology, and drug efficacy. The choice of an appropriate internal standard is a critical determinant of analytical accuracy and precision. This guide provides an objective comparison of two commonly used internal standards: the stable isotope-labeled Hexacosanoic Acid Methyl Ester-d3 and the odd-chain fatty acid, Heptadecanoic acid (C17:0).
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, derivatization yield, and instrument response. While both this compound and C17:0 are employed for this purpose, their fundamental properties lead to significant differences in performance, particularly in mass spectrometry-based methods.
Principle of Internal Standardization in Fatty Acid Analysis
The core principle of using an internal standard is to add a known amount of a compound, which is chemically and physically similar to the analyte of interest, to the sample at the earliest stage of preparation. By measuring the ratio of the analyte's signal to the internal standard's signal, any sample loss or variation during the analytical workflow will affect both compounds similarly, thus preserving the accuracy of the final quantified amount.
Comparative Analysis: this compound vs. C17:0
The selection of an internal standard can profoundly impact the reliability of fatty acid quantification. Below is a detailed comparison of the two standards.
| Feature | This compound | Heptadecanoic Acid (C17:0) |
| Chemical & Physical Similarity | Nearly identical to the endogenous analyte (Hexacosanoic Acid Methyl Ester). Co-elutes in chromatographic systems. | Similar to other saturated fatty acids, but differences in chain length can lead to variations in extraction efficiency and chromatographic retention time compared to the analyte of interest. |
| Mass Spectrometry Behavior | Distinct mass-to-charge (m/z) ratio from the unlabeled analyte, allowing for clear differentiation. Similar ionization efficiency to the analyte. | Different m/z from many target fatty acids, but potential for isobaric interference from other sample components. Ionization efficiency may differ from the analyte. |
| Endogenous Presence | Not naturally present in biological systems. | Naturally occurs in various tissues and its levels can be influenced by diet, particularly the consumption of dairy and ruminant fats. This can lead to an overestimation of the internal standard concentration and an underestimation of the analyte.[1][2][3][4][5][6] |
| Accuracy & Precision | High accuracy and precision due to superior correction for matrix effects and sample processing variability. Considered the "gold standard" for quantitative mass spectrometry.[2][7][8][9][10] | Accuracy and precision can be compromised by its endogenous presence and potential for differential behavior during sample preparation compared to the analyte.[2][11] |
| Commercial Availability & Cost | Commercially available from various suppliers, though typically at a higher cost than C17:0. For example, 5 mg can cost around $382.[12][13][14][15][16] | Widely available and relatively inexpensive. For instance, 25g can be purchased for approximately £194.00.[17][18][19][20][21] |
Experimental Considerations and Protocols
The choice of internal standard dictates certain aspects of the experimental workflow. Below are generalized protocols for fatty acid quantification using either standard.
Experimental Protocol: Fatty Acid Quantification using an Internal Standard
1. Sample Preparation & Spiking:
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
To a known volume or weight of the sample, add a precise amount of the chosen internal standard (this compound or C17:0) in a suitable solvent. The amount added should be comparable to the expected concentration of the target fatty acids.
2. Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the spiked sample.
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
3. Saponification and Methylation (for GC-MS analysis):
-
To the dried lipid extract, add a methanolic base (e.g., sodium methoxide or potassium hydroxide) and heat to hydrolyze the fatty acids from complex lipids.
-
Acidify the mixture (e.g., with methanolic HCl or boron trifluoride in methanol) and heat to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).[22]
-
Extract the FAMEs with a non-polar solvent like hexane.
-
Dry the hexane extract and reconstitute in a suitable solvent for injection.
4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., SP-2560).
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature (e.g., 240°C) to separate the FAMEs based on their volatility and polarity.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for each FAME and the internal standard.[23]
5. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Liquid Chromatograph: Use a reverse-phase column (e.g., C18) for separation.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/isopropanol).
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each fatty acid and its corresponding product ion, providing high specificity and sensitivity.[24]
6. Quantification:
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of the target fatty acids and a constant concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the fatty acids in the samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.[8]
Visualizing the Workflow
Caption: Workflow for fatty acid quantification using an internal standard.
Logical Framework for Internal Standard Selection
Caption: Decision logic for selecting an internal standard.
Conclusion
For fatty acid quantification requiring the highest degree of accuracy and precision, particularly in complex biological matrices analyzed by mass spectrometry, This compound is the superior choice . Its stable isotope-labeled nature ensures it behaves almost identically to the endogenous analyte, providing robust correction for analytical variability.
C17:0 can be a cost-effective alternative , especially for non-mass spectrometry-based methods like GC-FID. However, researchers must be cautious of its potential for endogenous presence, which can vary with diet and introduce significant error into the quantification. Therefore, for critical applications in drug development and clinical research, the investment in a deuterated internal standard like this compound is well-justified by the enhanced reliability and validity of the resulting data.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sum of Plasma Fatty Acids iso16:0, iso17:0, trans11-18:1, cis9, trans11-CLA, and cis6-18:1 as Biomarker of Dairy Intake Established in an Intervention Study and Validated in the EPIC Cohort of Gipuzkoa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of plasma and erythrocyte fatty acids C15:0, t-C16:1n-7 and C17:0 as biomarkers of dairy fat consumption in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Buy this compound (EVT-10950796) [evitachem.com]
- 14. This compound | LGC Standards [lgcstandards.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. This compound - Cayman Chemical [bioscience.co.uk]
- 17. moleculardepot.com [moleculardepot.com]
- 18. scientificlabs.com [scientificlabs.com]
- 19. Heptadecanoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 20. larodan.com [larodan.com]
- 21. Heptadecanoic Acid | CAS 506-12-7 | Cayman Chemical | Biomol.com [biomol.com]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lipid Quantification: Evaluating the Accuracy of Hexacosanoic Acid Methyl Ester-d3
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the precise and accurate quantification of lipids is paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Hexacosanoic Acid Methyl Ester-d3 as an internal standard for lipid quantification, supported by available experimental data and detailed methodologies.
Internal standards are essential in mass spectrometry-based lipidomics to correct for variations in sample preparation, extraction efficiency, and instrument response.[1] Deuterated standards, such as this compound, are considered a gold standard because their chemical and physical properties are nearly identical to their endogenous, non-labeled counterparts, ensuring they behave similarly throughout the analytical workflow.[2]
Performance of this compound
This compound is a deuterated form of the methyl ester of hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid. It is intended for use as an internal standard for the quantification of hexacosanoic acid methyl ester by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3]
Accuracy and Precision
A key measure of an internal standard's performance is its ability to enable accurate and precise quantification of the target analyte. While direct comparative studies focusing solely on this compound against a wide range of other standards are limited, validation data from a comprehensive GC-time-of-flight MS (GC-TOF-MS) method for the quantification of 44 fatty acid species, including hexacosanoic acid, provide valuable insights into its performance.
In this study, the accuracy for the quantification of various fatty acid methyl esters, including long-chain variants, was found to be within the following ranges at different spike levels:[4]
| Concentration Level | Accuracy Range |
| Low (near LOQ) | 81% - 97% |
| Medium | 86% - 110% |
| High | 86% - 108% |
The method also demonstrated excellent linearity, with a correlation coefficient (R²) of greater than 0.99 for all analytes. The limit of detection (LOD) and limit of quantification (LOQ) for the fatty acid methyl esters in this study ranged from 0.1 µg/mL to 20.2 µg/mL and 5.0 µg/mL to 50.0 µg/mL, respectively.[4]
Comparison with Other Internal Standards
The selection of an internal standard is highly dependent on the specific lipid classes being analyzed and the analytical platform being used. Besides deuterated standards, other common types of internal standards include odd-chain fatty acid methyl esters and 13C-labeled lipids.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids (e.g., this compound) | Introduction of deuterium atoms results in a mass shift, allowing for differentiation from the endogenous analyte by MS. | Co-elute closely with the non-labeled analyte in chromatography.[2] Effectively corrects for matrix effects and variations in ionization. | Potential for isotopic scrambling or exchange. May have a slight retention time shift compared to the native analyte.[2] |
| Odd-Chain Fatty Acid Methyl Esters (e.g., C17:0, C19:0) | Naturally occurring in low abundance in most biological samples. Can be added as an internal standard for the quantification of even-chain fatty acids. | Cost-effective and readily available. | May not perfectly mimic the behavior of all endogenous lipids, especially those with different chain lengths and saturation levels. Potential for co-elution with some endogenous odd-chain fatty acids. |
| ¹³C-Labeled Lipids | Incorporation of the stable isotope ¹³C results in a mass shift for MS detection. | Considered by many as the "gold standard" due to minimal isotope effects on retention time and ionization. | Generally more expensive than deuterated or odd-chain standards. |
Experimental Protocols
Accurate lipid quantification is underpinned by robust and well-documented experimental procedures. Below are representative protocols for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS, incorporating the use of an internal standard like this compound.
Lipid Extraction (Folch Method)
This is a widely used method for the extraction of total lipids from biological samples.
-
Homogenization: Homogenize the tissue or cell sample in a chloroform/methanol mixture (2:1, v/v).
-
Internal Standard Addition: Add a known amount of this compound to the homogenate.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (containing the lipids) and transfer to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Fatty acids are typically derivatized to their methyl esters prior to GC analysis to increase their volatility.
-
Reagent Addition: To the dried lipid extract, add a solution of 14% boron trifluoride (BF3) in methanol.
-
Incubation: Heat the mixture at 100°C for 30 minutes.
-
Extraction: After cooling, add water and hexane. Vortex and centrifuge to separate the phases.
-
FAME Collection: Collect the upper hexane layer containing the FAMEs.
-
Drying: Dry the hexane extract under nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Injection: Inject the FAME sample onto a suitable GC column (e.g., a polar capillary column like those coated with cyanopropyl-stationary phases for FAME analysis).
-
Separation: Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
Detection: The eluting FAMEs are ionized (e.g., by electron ionization) and detected by the mass spectrometer.
-
Quantification: The abundance of the target analyte is determined by comparing its peak area to the peak area of the internal standard (this compound). Since d3-FAMEs co-elute with their non-labeled counterparts on polar GC columns, mass spectrometry is required to distinguish them based on their mass-to-charge ratio (m/z).[1]
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key experimental workflows.
Caption: Experimental workflow for lipid quantification.
References
- 1. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
A Guide to the Inter-laboratory Performance of Hexacosanoic Acid Methyl Ester-d3 as an Internal Standard in Very Long-Chain Fatty Acid Analysis
This guide provides an objective comparison of the expected performance of Hexacosanoic Acid Methyl Ester-d3 when used as an internal standard in the quantitative analysis of very long-chain fatty acids (VLCFAs). While direct inter-laboratory comparison studies for this specific deuterated standard are not publicly available, this document synthesizes data from proficiency testing programs and established analytical protocols for VLCFA analysis to provide researchers, scientists, and drug development professionals with a reliable benchmark for its application.
This compound is intended for use as an internal standard for the quantification of hexacosanoic acid methyl ester, a derivative of hexacosanoic acid (C26:0), which is a critical biomarker for certain peroxisomal disorders.[1][2][3][4] The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variations in sample preparation, injection volume, and instrument response.
Comparative Performance in Very Long-Chain Fatty Acid Analysis
The performance of an analytical method employing a deuterated internal standard like this compound is reflected in the overall method's precision and accuracy. Data from inter-laboratory proficiency testing programs for the analysis of fatty acid methyl esters (FAMEs) provide a strong indication of the expected performance across different laboratories. The following table summarizes typical performance metrics for the quantification of very long-chain fatty acids in human serum or plasma, which is a common application.
| Analyte | Concentration Range (µmol/L) | Inter-laboratory Coefficient of Variation (CV%) | Laboratory | Method |
| Hexacosanoic Acid (C26:0) | 0.3 - 1.5 | 5 - 15% | Multiple | GC-MS, LC-MS/MS |
| Tetracosanoic Acid (C24:0) | 20 - 90 | 5 - 12% | Multiple | GC-MS, LC-MS/MS |
| C24:0 / C22:0 Ratio | 0.5 - 1.5 | 4 - 10% | Multiple | GC-MS, LC-MS/MS |
| C26:0 / C22:0 Ratio | 0.01 - 0.05 | 8 - 20% | Multiple | GC-MS, LC-MS/MS |
This data is synthesized from proficiency testing programs and literature values for VLCFA analysis and represents the expected performance when using a suitable internal standard like this compound.
Experimental Protocols
The use of this compound as an internal standard is integral to the quantitative analysis of hexacosanoic acid. The general workflow involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A Representative Protocol for VLCFA Analysis in Serum/Plasma:
-
Sample Preparation:
-
To a 100 µL aliquot of serum or plasma, add a known amount of this compound as the internal standard.
-
Add a solvent mixture, typically chloroform:methanol (2:1, v/v), to extract the total lipids.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic layer containing the lipids.
-
-
Transesterification:
-
Extraction of FAMEs:
-
After cooling, add water and an organic solvent like hexane to extract the FAMEs.
-
Collect the organic layer and dry it again under nitrogen.
-
Reconstitute the FAMEs in a suitable solvent (e.g., hexane) for analysis.[5]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as a DB-23 or similar, is typically used for the separation of FAMEs.[5]
-
Injection: 1 µL of the sample is injected.
-
Temperature Program: An appropriate temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity. The mass-to-charge ratios (m/z) for the analyte (hexacosanoic acid methyl ester) and the internal standard (this compound) are monitored. Due to the co-elution of the deuterated and non-deuterated forms, mass spectrometry is essential for their differentiation.[6]
-
-
-
Quantification:
-
A calibration curve is generated using known concentrations of non-labeled hexacosanoic acid methyl ester and a fixed concentration of the internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of hexacosanoic acid in the unknown sample is determined from the calibration curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of a target analyte using an internal standard.
Caption: Workflow for VLCFA quantification using an internal standard.
Alternative Internal Standards
For the analysis of very long-chain fatty acids, several deuterated fatty acids or their methyl esters can be used as internal standards. The choice of internal standard often depends on the specific analytes of interest and their retention times in the chromatographic system. Alternatives to this compound include other stable isotope-labeled very long-chain fatty acids such as:
-
Lignoceric Acid-d4 (C24:0-d4)
-
Behenic Acid-d3 (C22:0-d3)
-
Arachidic Acid-d3 (C20:0-d3)
The key principle is to use an internal standard that is not naturally present in the sample and has similar chemical and physical properties to the analyte of interest to ensure comparable behavior during extraction, derivatization, and analysis. The use of trideuterium-labeled methyl esters (d3-FAMEs) requires analysis by mass spectrometry, as they co-elute with the non-labeled FAMEs on polar GC columns.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 3. lipotype.com [lipotype.com]
- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS and GC-MS Methods for Very-Long-Chain Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of very-long-chain fatty acids (VLCFAs) is crucial for diagnosing and monitoring various metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders. The two primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable approach for your research needs.
At a Glance: LC-MS vs. GC-MS for VLCFA Analysis
| Feature | LC-MS | GC-MS |
| Principle | Separates analytes in a liquid mobile phase based on their physicochemical properties. | Separates volatile or semi-volatile analytes in a gaseous mobile phase. |
| Sample Volatility | Does not require analytes to be volatile.[1] | Requires analytes to be volatile or made volatile through derivatization.[1] |
| Derivatization | Optional, but can be used to enhance ionization efficiency and sensitivity.[2][3] | Mandatory for VLCFAs to increase their volatility and thermal stability.[4][5] |
| Throughput | Can offer rapid analysis, with some methods quantifying VLCFAs in under 4 hours, including sample preparation.[6][7] | Traditionally involves more laborious and time-consuming sample preparation.[6] |
| Sensitivity | Generally offers high sensitivity, with the ability to detect analytes at sub-ng/mL levels.[8] | Also provides excellent sensitivity, particularly with selected ion monitoring (SIM).[9] |
| Analyte Scope | Can analyze a broad spectrum of fatty acids, from long-chain to very-long-chain, in a single run.[10] Can also analyze VLCFAs incorporated into complex lipids.[11] | Well-established for the analysis of total fatty acid profiles after hydrolysis.[4][12] |
| Instrumentation Cost & Complexity | Tends to be more expensive and requires a higher level of technical expertise.[1] | Generally less expensive and more routine in many clinical and research laboratories. |
Experimental Workflows: A Visual Comparison
The following diagram illustrates the typical experimental workflows for VLCFA analysis using both LC-MS and GC-MS methodologies.
Detailed Experimental Protocols
GC-MS Protocol for VLCFA Analysis
Gas Chromatography-Mass Spectrometry is a well-established and robust method for the quantification of total VLCFAs.[4][12] The protocol typically involves the hydrolysis of fatty acids from complex lipids, followed by derivatization to form volatile fatty acid methyl esters (FAMEs).
-
Internal Standard Addition: A known amount of an internal standard, such as heptadecanoic acid (C17:0), which is not naturally abundant in the sample, is added to the biological matrix (e.g., 100 µL of plasma).[9]
-
Hydrolysis and Extraction: Lipids are extracted using a solvent mixture like chloroform:methanol (2:1, v/v).[9] This is followed by acid or base hydrolysis to release the fatty acids from their esterified forms. For instance, methanolic hydrochloric acid can be used, followed by heating.[13]
-
Derivatization: The extracted and hydrolyzed fatty acids are converted to their corresponding FAMEs. A common method is acid-catalyzed methylation using 2% H₂SO₄ in methanol, followed by heating at 80°C for 2 hours.[9]
-
FAME Extraction: The resulting FAMEs are then extracted into an organic solvent like hexane.[9]
-
GC-MS Analysis: The extracted FAMEs are injected into the GC-MS system.
-
Gas Chromatograph: A capillary column (e.g., DB-23) is used for separation. The temperature program typically starts at a lower temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 320°C) to elute the VLCFAs.[9]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is commonly used.[9] The instrument can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted and more sensitive quantification.[9]
-
LC-MS/MS Protocol for VLCFA Analysis
Liquid Chromatography-Tandem Mass Spectrometry has emerged as a powerful alternative, offering high sensitivity and the potential for higher throughput.[8][14] This method can quantify free fatty acids and can be adapted to analyze VLCFAs within specific lipid classes.
-
Hydrolysis (for total VLCFA): Similar to the GC-MS protocol, an acid hydrolysis step is performed to release fatty acids from their coenzyme A esters or complex lipids.[3]
-
Derivatization (Optional but common): While not strictly necessary for all LC-MS methods, derivatization can significantly improve the ionization efficiency and sensitivity of VLCFAs in positive electrospray ionization mode. One described method involves derivatization with oxalyl chloride and dimethylaminoethanol to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[3]
-
LC Separation: The extracted and derivatized (or underivatized) VLCFAs are separated using liquid chromatography.
-
MS/MS Analysis:
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique, often operated in positive mode for derivatized VLCFAs or negative mode for underivatized VLCFAs.[3][10]
-
Detection: A tandem mass spectrometer (MS/MS) is used in multiple reaction-monitoring (MRM) mode for high selectivity and accurate quantification.[3] Quantification is typically performed using a multi-point calibration curve with normalization to deuterated internal standards.[3]
-
Quantitative Performance Comparison
While a direct head-to-head comparison study with comprehensive quantitative data in a single publication is scarce, we can synthesize the performance characteristics from various sources.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | Median LOD of 5 ng/mL has been reported for a broad spectrum of fatty acids.[10] High sensitivity with sub-ng/mL detection is achievable.[8] | Highly sensitive, especially in SIM mode, capable of detecting low levels of VLCFAs relevant for clinical diagnosis. |
| Linear Dynamic Range | A linear dynamic range of 100-fold has been demonstrated.[10] | Generally provides good linearity over the concentration ranges required for diagnostic purposes. |
| Reproducibility/Precision | Good reproducibility is achievable with the use of appropriate internal standards. | Methods are described as reproducible and accurate.[5] |
| Analysis Time | Rapid methods have been developed, with quantification possible in as little as 4 minutes per sample, excluding sample preparation.[6][7] | Total run time can be around 14 minutes, but sample preparation is often more time-consuming.[7][15] |
Conclusion
Both LC-MS and GC-MS are powerful and reliable techniques for the analysis of VLCFAs.
GC-MS is a well-established, robust, and cost-effective method that is widely used in clinical diagnostics. Its main drawback is the mandatory, and often lengthy, derivatization step required to make the VLCFAs volatile.
LC-MS , particularly LC-MS/MS, offers greater flexibility, higher throughput potential, and the ability to analyze a wider range of molecules, including intact complex lipids containing VLCFAs.[11] While derivatization is often still employed to boost sensitivity, the technique does not fundamentally require it, as it is not dependent on analyte volatility.[1] The higher initial cost and complexity of the instrumentation may be a consideration.[1]
The choice between LC-MS and GC-MS will ultimately depend on the specific requirements of the study, including the desired throughput, the need to analyze different forms of VLCFAs (total vs. specific lipid classes), available instrumentation, and the technical expertise of the laboratory personnel. For high-throughput screening and detailed lipidomic studies, LC-MS/MS is increasingly becoming the method of choice. For routine diagnostic quantification of total VLCFA levels, GC-MS remains a proven and reliable workhorse.
References
- 1. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jsbms.jp [jsbms.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 15. jasem.com.tr [jasem.com.tr]
A Head-to-Head Battle of Standards: Hexacosanoic Acid Methyl Ester-d3 versus Odd-Chain Fatty Acids in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of very-long-chain fatty acids (VLCFAs), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between the performance of Hexacosanoic Acid Methyl Ester-d3, a stable isotope-labeled standard, and commonly used odd-chain fatty acid standards. Supported by experimental data, this guide will delve into the nuances of their application in mass spectrometry-based analytical methods.
The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance compared to structural analogues like odd-chain fatty acids.[1] This is because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification. However, odd-chain fatty acids present a viable and cost-effective alternative, though their natural presence in some biological samples can pose a challenge.[1][2][3]
Performance Under the Microscope: A Quantitative Comparison
The selection of an internal standard significantly impacts the accuracy and precision of fatty acid quantification. The following tables summarize the typical performance characteristics of deuterated and odd-chain fatty acid standards based on data from various validation studies.
Table 1: General Performance Comparison of Internal Standards
| Performance Metric | This compound (Deuterated Standard) | Odd-Chain Fatty Acid Standards (e.g., C17:0, C19:0) |
| Accuracy | High - excellent correction for matrix effects and procedural losses. | Moderate to High - performance can be analyte and matrix dependent. |
| Precision | High - low variability in repeated measurements. | Moderate - can be influenced by differences in extraction efficiency and ionization response compared to the analyte. |
| Specificity | High - mass difference allows for clear distinction from the endogenous analyte. | Moderate - potential for interference from endogenous odd-chain fatty acids in certain samples.[1][3] |
| Linearity | Excellent - wide linear dynamic range. | Good - may be narrower than with deuterated standards. |
| Recovery | Excellent - closely mimics the analyte's behavior during sample preparation. | Good - differences in chemical properties can lead to variations in recovery. |
Table 2: Typical Validation Data for VLCFA Quantification using Different Internal Standards
| Parameter | Method using Deuterated Standard (e.g., Hexacosanoic Acid-d3) | Method using Odd-Chain Fatty Acid Standard (e.g., Heptadecanoic Acid) |
| Linearity (R²) | > 0.99 | 0.95 - 1.00[4] |
| Limit of Quantitation (LOQ) | 0.003 – 14.88 ng/mL (Analyte dependent)[4] | Typically in the low ng/mL range |
| Intra-day Precision (%RSD) | < 1%[5] | 2.77% to 6.82%[6] |
| Inter-day Precision (%RSD) | < 5% | 1.02% to 6.82%[6] |
| Recovery (%) | 95 - 105% | 82% to 109.9%[6] |
Experimental Corner: Protocols for Very-Long-Chain Fatty Acid Analysis
Accurate quantification of hexacosanoic acid and other VLCFAs is heavily reliant on meticulous sample preparation and the chosen analytical methodology. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
Key Experimental Workflow
The general workflow for the analysis of VLCFAs in biological samples involves several key steps, as illustrated in the diagram below. The choice of internal standard is critical at the very beginning of this process.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unitn.it [iris.unitn.it]
- 5. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Method validation for the analysis of fatty acid methyl esters in bee products
A comprehensive guide to the method validation for the analysis of fatty acid methyl esters (FAMEs) in bee products is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of analytical methods, supported by experimental data, to ensure accurate and reliable quantification of fatty acids in complex matrices such as honey, pollen, royal jelly, and beeswax.
Comparison of Analytical Methods for FAMEs Analysis in Bee Products
The analysis of fatty acids in bee products typically involves a derivatization step to convert them into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography (GC) analysis. The most common methods employed are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). More recently, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful alternative, particularly for specific applications.
Quantitative Performance Data
The selection of an analytical method is often guided by its performance characteristics. The table below summarizes the key validation parameters for a widely used GC-FID method for the analysis of FAMEs in various bee products.[1][2][3]
| Analytical Method | Bee Product | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery) | Precision (RSD) |
| GC-FID | Honey, Bee Pollen, Bee Bread, Propolis | > 0.9998 | 0.21 - 0.54 | 0.63 - 1.63 | Not specified | Not specified |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are protocols for a validated GC-FID method applicable to a range of bee products and a general protocol for FAME analysis in pollen.
Validated GC-FID Method for Honey, Bee Pollen, Bee Bread, and Propolis
This method has been optimized and validated for the quantification of fatty acids in several bee products.[1][2][3]
1. Sample Preparation and Fat Extraction:
-
Weigh 0.5 g of the homogenized bee product sample.
-
Add 10 mL of a chloroform/methanol (1:1, v/v) mixture and 1 mL of water.
-
Seal the container and let it stand overnight in a dark place at 20 ± 2 °C.
-
Transfer 1 mL of the lower chloroform layer to a new tube.
-
Evaporate the solvent to dryness.
2. Derivatization (Transesterification):
-
To the dried lipid extract, add 100 µL of toluene and 0.5 mL of 10% boron trifluoride in methanol (BF3/MeOH).
-
Seal the tube and heat at 70 °C for 90 minutes in a glycerol bath.
-
After cooling, add 800 µL of distilled water and 800 µL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
3. GC-FID Analysis:
-
Gas Chromatograph: Shimadzu GC-2010 Plus or equivalent.
-
Column: Restek RT-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness.
-
Injector Temperature: 230 °C.
-
Detector (FID) Temperature: 250 °C.
-
Carrier Gas: Helium at a flow rate of 1.26 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 1:20.
-
Oven Temperature Program: 100 °C to 240 °C with a stepwise program (specific ramp rates should be optimized based on the instrument and FAMEs standard).
General Protocol for FAME Analysis in Pollen
This protocol highlights key steps and considerations for reliable pollen fatty acid analysis.[5][6][7]
1. Sample Preparation and Homogenization:
-
Use dried pollen samples to minimize enzymatic activity.
-
Homogenize a small amount of pollen (e.g., 10 mg) using manual homogenization or a bead beater to disrupt the tough exine wall.[7]
2. Lipid Extraction:
-
Extract lipids using a chloroform:methanol (2:1, v/v) solution (Folch method).[5]
-
It is crucial to use high-purity solvents and avoid plastic materials to prevent contamination.[5][6]
3. Derivatization to FAMEs:
-
Convert the extracted fatty acids to their methyl esters. This is essential for good chromatographic separation.[5] Common reagents include BF3/MeOH or methanolic HCl.
4. GC-MS or GC-FID Analysis:
-
Analyze the FAMEs using a gas chromatograph coupled with either a mass spectrometer (for identification) or a flame ionization detector (for quantification).
-
The use of an internal standard is recommended for accurate quantification.[6]
Method Comparison and Workflow Visualization
To better understand the experimental process and the relationships between different analytical approaches, the following diagrams are provided.
Caption: General experimental workflow for FAMEs analysis in bee products.
Caption: Comparison of analytical methods for fatty acid analysis.
Alternative and Emerging Methods
While GC-based methods after derivatization are the gold standard for comprehensive FAMEs analysis, alternative approaches offer distinct advantages for specific applications.
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique is particularly valuable for the analysis of free fatty acids without the need for derivatization.[4] It offers high selectivity and sensitivity, enabling the identification and quantification of a wide range of fatty acids, including hydroxylated and dicarboxylic acids, which are important in royal jelly.[4][8]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been used for the profiling of fatty acids in royal jelly.[9][10] It can serve as a rapid screening tool and, when coupled with mass spectrometry, can be used for the identification of chemical markers.[9]
Conclusion
The selection of an appropriate analytical method for the analysis of fatty acids in bee products depends on the specific research question, the bee product matrix, and the available instrumentation. For comprehensive and quantitative profiling of total fatty acids, GC-FID and GC-MS following a validated derivatization protocol remain the methods of choice due to their robustness, reproducibility, and extensive available literature. The provided GC-FID protocol offers a well-validated starting point for the analysis of honey, bee pollen, bee bread, and propolis. For targeted analysis of specific fatty acids, especially in their free form, or for exploratory studies in complex matrices like royal jelly, LC-HRMS presents a powerful and increasingly accessible alternative. Careful consideration of method validation parameters is paramount to ensure the generation of high-quality, reliable data in the analysis of these valuable natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A common protocol for reliable comparison of pollen fatty acid profiles: highlighting pitfalls and proposing a methodology for ecological research [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. FAME analysis of pollen fatty acids [protocols.io]
- 8. Recent Advances in Determination Methods of Fatty Acid Markers in Royal Jelly [agris.fao.org]
- 9. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Efficacy of Internal Standards in Lipidomics
For researchers, scientists, and drug development professionals engaged in the dynamic field of lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. Internal standards serve as the cornerstone of reliable lipid quantification, mitigating the inherent variability in complex analytical workflows. This guide presents an objective, data-driven comparison of the different classes of internal standards, providing the critical information necessary for the informed selection of the most appropriate standards for your specific lipidomics applications.
The intricate nature of the lipidome and the multi-step processes involved in its analysis, from extraction to mass spectrometry, introduce potential sources of error that can compromise data integrity. Internal standards (IS) are essential tools to correct for these variations, which include sample loss during preparation, fluctuations in instrument performance, and matrix effects.[1] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer.[2] It should be added to the sample at the earliest possible stage of the workflow to ensure it experiences the same experimental conditions as the endogenous lipids.[1]
This guide will delve into a comparative analysis of the most commonly employed internal standards in lipidomics: stable isotope-labeled lipids (deuterated and 13C-labeled) and odd-chain lipids. We will explore their respective principles of operation, performance characteristics supported by experimental data, and provide detailed experimental protocols for their application.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical determinant of the quality of quantitative lipidomics data. The following table summarizes the performance of deuterated, 13C-labeled, and odd-chain lipid internal standards based on key analytical parameters.
| Performance Metric | Deuterated Lipids | 13C-Labeled Lipids | Odd-Chain Lipids |
| Principle | Hydrogen atoms are replaced with deuterium (²H). | Carbon atoms are replaced with the stable isotope 13C. | Contain fatty acid chains with an odd number of carbon atoms, which are not naturally abundant in most mammalian systems. |
| Co-elution with Analyte | May exhibit a slight retention time shift, eluting earlier than the native analyte in liquid chromatography (LC).[2] | Typically co-elute perfectly with the endogenous analyte under various chromatographic conditions.[2] | Retention time will differ from even-chain endogenous lipids. |
| Correction for Matrix Effects | Generally effective, but the slight chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS. | Superior correction for matrix effects due to identical elution profiles with the analyte.[2] | Can be effective but may not fully compensate for matrix effects if their retention time differs significantly from the analyte of interest. |
| Accuracy & Precision (CV%) | Can be susceptible to inaccuracies due to the potential for isotopic scrambling or exchange and chromatographic shifts. | Considered the "gold standard" for accuracy and precision, with studies showing a significant reduction in the coefficient of variation (CV%) compared to deuterated standards.[2] | Can provide robust quantification, particularly when isotopic standards are unavailable or cost-prohibitive. Precision is generally good but may be lower than that of 13C-labeled standards. |
| Linearity (R²) | Generally good, but the response may be affected by isotopic effects. | Excellent, with a wide dynamic range and a linear response across various concentrations. | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids. |
| Recovery | Similar to the analyte, but any sample loss prior to IS addition will not be corrected. | Identical to the analyte, providing the most accurate correction for sample loss during extraction. | Similar extraction efficiency to endogenous lipids of comparable chain length and polarity. |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reliable and reproducible results in lipidomics. Below are representative methodologies for key experiments involving the use of internal standards.
Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation: Thaw a 50 µL plasma sample on ice.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to the plasma sample.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.
-
Homogenization: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).
Lipid Extraction from Tissue (MTBE Method)
-
Sample Preparation: Weigh approximately 20 mg of frozen tissue and homogenize it in 200 µL of ice-cold methanol.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to the homogenate.
-
Solvent Addition: Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 hour at 4°C.
-
Phase Separation: Add 188 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Lipid Collection: Carefully collect the upper organic layer.
-
Drying: Dry the collected lipid extract under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids. For example: 0-2 min, 30% B; 2-12 min, ramp to 100% B; 12-15 min, hold at 100% B; 15.1-18 min, return to 30% B.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.
-
Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both MS1 and MS/MS spectra for lipid identification and quantification.
-
Quantification: Determine the peak area of the endogenous lipids and the corresponding internal standards. The concentration of the endogenous lipid is calculated by normalizing its peak area to the peak area of the known concentration of the internal standard.
-
Mandatory Visualization
To facilitate a deeper understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The choice of internal standard represents a critical decision in the design and execution of quantitative lipidomics experiments. While 13C-labeled internal standards are widely regarded as the gold standard due to their identical chemical and physical properties to endogenous lipids, their cost and availability can be limiting factors. Deuterated internal standards offer a more accessible alternative, although with potential compromises in accuracy due to chromatographic shifts and isotopic effects. Odd-chain lipids provide a practical and robust option, particularly for broad lipid class coverage when specific stable isotope-labeled standards are not feasible.
Ultimately, the optimal choice of internal standard will depend on the specific requirements of the study, including the desired level of accuracy and precision, the analytical platform employed, and budgetary considerations. By carefully considering the performance data and experimental protocols outlined in this guide, researchers can confidently select the most appropriate internal standards to ensure the generation of high-quality, reliable, and reproducible lipidomics data, thereby advancing our understanding of the critical roles of lipids in health and disease.
References
Safety Operating Guide
Proper Disposal of Hexacosanoic Acid Methyl Ester-d3: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Hexacosanoic Acid Methyl Ester-d3, fostering a culture of safety and operational excellence.
This compound is a deuterated form of a long-chain fatty acid methyl ester.[1][2] While the non-deuterated form, Hexacosanoic Acid Methyl Ester, is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle all laboratory chemicals with care and to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete safety and disposal information.[3]
Chemical and Physical Properties
A clear understanding of a substance's properties is the first step in safe handling and disposal.
| Property | Value |
| Chemical Name | Hexacosanoic-26,26,26-d3 acid, methyl ester[1] |
| Synonyms | C26:0 methyl ester-d3, Cerotic Acid methyl ester-d3[1] |
| CAS Number | 2743078-84-2[1] |
| Molecular Formula | C₂₇H₅₁D₃O₂[1][2] |
| Molecular Weight | 413.7 g/mol [1] |
| Physical Form | Solid[1] |
Pre-Disposal and Handling Protocol
Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is worn and the work area is properly prepared.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Work Area Preparation:
-
Ensure adequate ventilation in the work area.
-
Have an appropriate spill kit readily available.
-
Designate a clearly labeled waste container for the chemical.
Step-by-Step Disposal Procedure
Follow these steps for the safe disposal of this compound:
-
Consult the Safety Data Sheet (SDS): Always locate and thoroughly read the SDS provided by the manufacturer before handling or disposing of the chemical. The SDS contains specific information regarding hazards, handling, and disposal.
-
Assess Contamination: Determine if the this compound waste is pure or mixed with other solvents or chemicals. This will dictate the appropriate waste stream.
-
Contain the Waste:
-
For the pure solid, carefully transfer it into a designated, sealable, and clearly labeled waste container.
-
If the compound is in solution, absorb the liquid with a non-reactive absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels for large quantities of flammable solvents.
-
-
Package the Waste: Place the contained waste into a larger, compatible, and properly labeled hazardous waste container. Ensure the container is sealed to prevent leaks.
-
Label the Waste Container: The label should include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
Any associated hazards (if mixed with hazardous solvents).
-
The date of accumulation.
-
-
Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the final pickup and disposal of the waste. Always follow local, state, and federal regulations for chemical waste disposal.[4] Do not dispose of chemical waste down the drain.[4][5]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
